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  • Product: 1-(3-Hydroxyquinolin-7-yl)ethanone
  • CAS: 1958100-86-1

Core Science & Biosynthesis

Foundational

Comprehensive Structural and Physicochemical Profiling of 1-(3-Hydroxyquinolin-7-yl)ethanone: A Technical Guide for Drug Discovery

Executive Summary In modern drug discovery, the quinoline scaffold is recognized as a highly privileged pharmacophore, frequently embedded in antimalarial, antineoplastic, and kinase-inhibitory agents. Among its function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinoline scaffold is recognized as a highly privileged pharmacophore, frequently embedded in antimalarial, antineoplastic, and kinase-inhibitory agents. Among its functionalized derivatives, 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) stands out as a critical building block. The strategic placement of a hydroxyl group at the C3 position and an acetyl group at the C7 position creates a unique electronic push-pull system across the bicyclic core.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide provides an in-depth analysis of the compound's precise molecular weight calculations, 3D conformational dynamics, modern synthetic methodologies, and the self-validating analytical protocols required to ensure structural integrity during pharmaceutical development.

Physicochemical Properties & Molecular Weight Analysis

The foundation of any robust assay or synthetic scale-up is the absolute verification of the starting material's physicochemical properties. For 1-(3-Hydroxyquinolin-7-yl)ethanone, the exact molecular weight and isotopic distribution dictate the parameters for high-resolution mass spectrometry (HRMS) validation.

Causality in Molecular Weight Calculation

The molecular formula is C₁₁H₉NO₂ . To calculate the standard molecular weight (MW) used in bulk stoichiometric conversions, we utilize the standard atomic weights:

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Standard MW: 187.198 g/mol

For exact mass (monoisotopic mass) targeting in LC-MS/MS workflows, the calculation relies on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), yielding a monoisotopic mass of 187.0633 Da . This distinction is critical; using the standard MW in high-resolution mass spectrometry will lead to calibration errors and false-negative identifications.

Quantitative Data Summary
PropertyValueSignificance in Drug Design
IUPAC Name 1-(3-Hydroxyquinolin-7-yl)ethan-1-oneStandardized nomenclature for regulatory filing.
CAS Registry Number 1Unique identifier for sourcing via suppliers like 1 and .
Molecular Formula C₁₁H₉NO₂Core composition.
Molecular Weight 187.20 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 187.0633 DaTarget mass for HRMS validation [M+H]⁺ = 188.0711.
SMILES String CC(=O)c1ccc2cc(O)cnc2c1Essential for computational modeling and docking.
H-Bond Donors/Acceptors 1 Donor (OH), 3 Acceptors (N, O, O)Favorable for Lipinski's Rule of 5 compliance.

3D Structural Elucidation & Conformational Dynamics

The 3D structure of 1-(3-Hydroxyquinolin-7-yl)ethanone is not entirely rigid. While the fused bicyclic quinoline core is strictly planar due to aromatic delocalization, the molecule exhibits conformational flexibility at the C7-acetyl group.

Conformational Logic

The C7-acetyl group can rotate around the C(aryl)-C(carbonyl) bond. However, computational Density Functional Theory (DFT) optimizations and 2 reveal that the carbonyl oxygen prefers to remain coplanar with the quinoline ring to maximize π-conjugation. The 3-hydroxyl group acts as a strong hydrogen bond donor. In the solid state, this leads to intermolecular hydrogen bonding between the 3-OH of one molecule and the quinoline nitrogen (or the C7-carbonyl oxygen) of an adjacent molecule, forming highly ordered crystalline lattices.

Experimental Elucidation Workflow

To definitively prove the 3D structure, a self-validating orthogonal approach combining solution-state NMR and solid-state X-ray crystallography is required.

G cluster_NMR Solution-State NMR cluster_Xray Solid-State Analysis Start 1-(3-Hydroxyquinolin-7-yl)ethanone Sample Preparation NMR1 1D 1H & 13C NMR Start->NMR1 Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst NMR3 HMBC / HSQC (Bond Connectivity) NMR1->NMR3 NMR2 2D NOESY / ROESY (Spatial Proximity) Comp Computational Modeling (DFT Optimization) NMR2->Comp NMR3->NMR2 Xray X-Ray Diffraction (XRD) Cryst->Xray Xray->Comp Final Validated 3D Structure & Conformational Profile Comp->Final

Workflow for 3D structure elucidation using orthogonal NMR and X-ray techniques.

Synthetic Methodologies & Mechanistic Pathways

Historically, synthesizing 3-hydroxyquinolines was notoriously difficult, often requiring harsh diazotization of 3-aminoquinolines. However, modern synthetic logic leverages 3 or extended4 to construct the functionalized core directly from acyclic precursors.

Retrosynthetic Logic

To yield 1-(3-Hydroxyquinolin-7-yl)ethanone, the retrosynthetic disconnection breaks the quinoline ring at the C2-C3 and N1-C8a bonds. This traces back to a highly functionalized aniline derivative (e.g., 1-(4-amino-3-formylphenyl)ethanone) reacting with an α -hydroxyketone or pyruvic acid derivative. The acid-catalyzed condensation forms an imine intermediate, which undergoes intramolecular cyclization and subsequent aromatization (loss of water) to yield the thermodynamically stable quinoline core.

G SM Substituted Aniline Precursor Condensation Acid-Catalyzed Condensation SM->Condensation Reagent alpha-Hydroxyketone Derivative Reagent->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization HCl / Heat Aromatization Aromatization (-H2O) Cyclization->Aromatization Oxidation Product 1-(3-Hydroxyquinolin-7-yl)ethanone Aromatization->Product

Retrosynthetic pathway and cyclization logic for 3-hydroxyquinoline derivatives.

Step-by-Step Synthesis Protocol

Note: This protocol is adapted from modern cascade cyclization techniques to ensure self-validation and high yield.

  • Reaction Setup: In an oven-dried 50 mL Schlenk flask, dissolve 1.0 equivalent of the appropriate o-aminoacetophenone derivative and 1.2 equivalents of the α -hydroxyketone in 15 mL of anhydrous acetonitrile (CH₃CN).

  • Catalysis: Add 5.0 equivalents of 11.5 N HCl dropwise at 0 °C. Causality: The strong acid protonates the carbonyl oxygen of the ketone, vastly increasing its electrophilicity and driving the initial imine condensation.

  • Cyclization: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor the consumption of starting materials via TLC (Hexanes:EtOAc, 3:1).

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 5 mL of methanol, then neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure 1-(3-Hydroxyquinolin-7-yl)ethanone.

Analytical Validation Protocol (Self-Validating System)

To guarantee the structural integrity of the synthesized or procured compound, a self-validating analytical system must be employed. Relying on a single method (e.g., LC-MS alone) is insufficient because it cannot differentiate between positional isomers (e.g., the 6-acetyl vs. 7-acetyl isomer).

Step-by-Step Validation Methodology

Phase 1: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Inject 2 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode.

  • Validation Check: Observe the exact mass. The theoretical [M+H]⁺ peak is 188.0711 m/z . A mass error of < 5 ppm confirms the elemental composition C₁₁H₉NO₂.

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular analyte-analyte H-bonds, resulting in a sharp, distinct singlet for the 3-OH proton.

  • Acquire a ¹H NMR spectrum (600 MHz). Look for the characteristic highly deshielded singlet of the hydroxyl proton (typically > 10.0 ppm) and the sharp 3-proton singlet of the acetyl methyl group (~2.6 ppm).

  • Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Validation Check: The HMBC spectrum must show a definitive 3-bond correlation (³JCH) between the methyl protons of the acetyl group and the C7 aromatic carbon of the quinoline ring. This unambiguously proves the acetyl group is at position 7, self-validating the structural connectivity.

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI Molbank via ResearchGate URL:[Link]

  • NMR Crystallographic Approach to Study the Variation of the Dynamics of Quinine and Its Quasienantiomer Quinidine Source: ACS Publications URL:[Link]

Sources

Exploratory

Predictive Toxicity Profile and Preclinical Safety Assessment of 1-(3-Hydroxyquinolin-7-yl)ethanone

Executive Summary & Chemical Identity The compound 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) is a specialized heterocyclic building block characterized by a quinoline core, a hydroxyl group at the C3 positio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) is a specialized heterocyclic building block characterized by a quinoline core, a hydroxyl group at the C3 position, and an acetyl (ethanone) group at the C7 position. Because empirical toxicological data on this specific novel entity is sparse, modern preclinical safety assessments must rely on predictive toxicology, structural alerts, and read-across methodologies.

As a Senior Application Scientist, I approach the safety evaluation of this compound by deconstructing its molecular architecture. The quinoline core is a recognized pharmacophore that, while therapeutically valuable, carries known liabilities for hepatotoxicity via cytochrome P450 (CYP450) bioactivation. Concurrently, the hydroxyquinoline moiety acts as a potent bidentate chelator of transitional metals, a feature that drives both its biological activity and its primary mechanism of cytotoxicity[1]. This whitepaper synthesizes these structural alerts into a predictive toxicity profile and provides self-validating experimental workflows to empirically verify its safety.

Mechanistic Pathways of Toxicity (Read-Across Analysis)

To accurately predict the toxicity of 1-(3-Hydroxyquinolin-7-yl)ethanone, we must analyze the causal mechanisms driven by its two primary structural domains.

Metal Ion Chelation and Redox Cycling

Similar to the well-documented 8-hydroxyquinoline, the 3-hydroxyquinoline moiety possesses potent metal-chelating properties. It readily forms lipophilic complexes with divalent and trivalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺)[1].

  • The Causality: The sequestration of these essential metals deprives critical metalloenzymes (such as ribonucleotide reductase) of their cofactors, halting DNA synthesis[2]. More dangerously, the resulting metal-ligand complexes can undergo intracellular redox cycling. This continuous electron transfer generates highly reactive oxygen species (ROS), such as hydroxyl radicals, leading to lipid peroxidation, DNA strand breaks, and paraptotic or apoptotic cell death[3].

Hepatic Bioactivation and Inflammatory Cascades

Quinoline derivatives, including environmental toxicants like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are heavily metabolized in the liver.

  • The Causality: Hepatic CYP450 enzymes oxidize the quinoline ring, forming reactive electrophilic intermediates (e.g., epoxides). These intermediates rapidly deplete intracellular glutathione (GSH) reserves, plunging the hepatocyte into severe oxidative stress[4]. This stress triggers the endoplasmic reticulum (ER) stress response and activates the TLR4/MAPK and TLR4/NF-κB inflammatory signaling pathways, ultimately resulting in hepatocyte apoptosis and liver injury[4][5].

ToxicityMechanisms cluster_chelation Metal Chelation & Oxidative Stress cluster_hepatic Hepatic Metabolism & Inflammation Target 1-(3-Hydroxyquinolin-7-yl)ethanone Metal Cu²⁺/Fe³⁺ Sequestration Target->Metal 3-OH Moiety CYP CYP450 Bioactivation Target->CYP Quinoline Core Redox Intracellular Redox Cycling Metal->Redox DNA DNA Damage & Apoptosis Redox->DNA GSH GSH Depletion & ROS CYP->GSH TLR TLR4/NF-κB Activation GSH->TLR TLR->DNA ER Stress

Mechanistic pathways of 1-(3-Hydroxyquinolin-7-yl)ethanone toxicity.

Quantitative Toxicity Estimates

By mapping the structural alerts of 1-(3-Hydroxyquinolin-7-yl)ethanone against established analogs (8-Hydroxyquinoline and IQ), we can establish a predictive quantitative baseline for preclinical dosing.

Toxicological Parameter1-(3-Hydroxyquinolin-7-yl)ethanone (Predicted)8-Hydroxyquinoline (Empirical Analog)IQ (Empirical Analog)
Acute Oral LD50 (Rat) ~800 - 1200 mg/kg1200 mg/kg[1]N/A
Hepatotoxicity Risk Moderate to HighLow to ModerateHigh[4]
Mutagenicity (Ames Test) Equivocal (Strain dependent)Positive (S. typhimurium)[1]Positive
Primary Target Organs Liver, KidneysLiver, Nervous SystemLiver, Intestines
Key Biomarkers ALT, AST, MDA, GSH depletionROS, DNA fragmentationTNF-α, IL-1β, CHOP[5]

Preclinical Safety Assessment Protocols

To transition from in silico predictions to empirical validation, a tiered testing strategy is required. The following protocols are designed as self-validating systems , ensuring that every experimental run contains internal logic checks to prevent false positives/negatives.

SafetyWorkflow Tier1 Tier 1: In Silico QSAR & Read-Across Tier2 Tier 2: In Vitro HepG2 & Ames Test Tier1->Tier2 Tier3 Tier 3: In Vivo Zebrafish Hepatotox Tier2->Tier3 Outcome Safety Profile & NOAEL Determination Tier3->Outcome

Tiered preclinical safety assessment workflow for quinoline derivatives.

Protocol 1: In Vitro Hepatotoxicity and ROS Quantification

Rationale & Causality: We utilize the HepG2 human liver carcinoma cell line because it retains many phase I and phase II metabolic enzymes. This allows us to capture toxicity arising not just from the parent compound, but from its CYP450-generated metabolites. We measure ROS via DCFDA because it is highly sensitive to the hydroxyl radicals produced by quinoline-metal redox cycling[3].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(3-Hydroxyquinolin-7-yl)ethanone in LC-MS grade DMSO. Prepare serial dilutions to achieve final well concentrations of 1, 10, 50, 100, and 500 µM. Critical: Final DMSO concentration must not exceed 0.1% v/v to prevent solvent-induced cytotoxicity.

  • Exposure: Treat cells for 24 and 48 hours.

  • ROS Quantification: Post-exposure, wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark. Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

  • Viability Assessment: Replace media with MTT solution (0.5 mg/mL) and incubate for 3 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

Self-Validation Checkpoint:

  • Positive Control: 8-hydroxyquinoline (50 µM) + CuCl₂ (10 µM).

  • Negative Control: 0.1% DMSO vehicle.

  • System Validation: The assay is only deemed valid if the positive control exhibits a >50% reduction in cell viability and a >2-fold increase in DCFDA fluorescence relative to the vehicle control. If the vehicle control shows <90% viability compared to untreated cells, the batch must be discarded due to solvent toxicity.

Protocol 2: In Vivo Hepatotoxicity via Zebrafish (Danio rerio) Model

Rationale & Causality: Zebrafish are chosen over murine models for early-stage screening because their hepatic metabolism, ER stress responses, and TLR4/NF-κB inflammatory pathways are highly conserved with humans[4][5]. This allows for high-throughput, whole-organism assessment of hepatotoxicity prior to mammalian testing.

Step-by-Step Methodology:

  • Embryo Selection: Select healthy wild-type zebrafish embryos at 72 hours post-fertilization (hpf), a stage where the liver is fully functional.

  • Exposure Regimen: Transfer larvae to 6-well plates (30 larvae/well). Expose them to sub-lethal concentrations of 1-(3-Hydroxyquinolin-7-yl)ethanone (e.g., 10, 50, and 100 ng/mL) in E3 medium for 5 days.

  • Biochemical Assays: Pool 30 larvae per group, homogenize in cold PBS, and centrifuge at 12,000 rpm for 15 mins at 4°C. Collect the supernatant.

  • Enzyme Quantification: Use commercial ELISA kits to quantify Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Malondialdehyde (MDA) levels in the supernatant to assess membrane lipid peroxidation and liver damage[4].

  • Gene Expression (RT-qPCR): Extract total RNA from a separate pool of exposed larvae. Synthesize cDNA and perform qPCR for ER stress markers (CHOP, GRP78) and inflammatory cytokines (TNF-α, IL-1β)[5].

Self-Validation Checkpoint:

  • Positive Control: Acetaminophen (APAP) at 5 mM or IQ at 80 ng/mL.

  • System Validation: The baseline ALT/AST in the vehicle group must fall within historical control limits for the specific zebrafish strain. The positive control must induce a statistically significant (p < 0.05) upregulation of CHOP and TNF-α. If these conditions are not met, the RNA extraction integrity or embryo health is compromised.

Regulatory and Handling Guidelines

Given the structural alerts for metal chelation and CYP450-mediated hepatotoxicity, 1-(3-Hydroxyquinolin-7-yl)ethanone must be handled as a putative hazardous substance (analogous to GHS Category 3 or 4 for Acute Oral Toxicity).

  • Storage: Store in dark, airtight containers. Hydroxyquinolines darken upon exposure to light and readily form stable chelates with environmental metal ions[1].

  • PPE: Standard BSL-2 equivalent PPE is required, including nitrile gloves, safety goggles, and handling within a certified Class II fume hood to prevent inhalation of aerosolized powders.

References

  • A Technical Guide to the Safety and Toxicity Profile of 8-Hydroxyquinoline and its Citrate Salt - Benchchem Benchchem. 1[1]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation | Journal of Medicinal Chemistry ACS Publications. 3[3]

  • 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers PubMed / NIH. 4[4]

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells PMC / NIH. 2[2]

  • 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio) PMC / NIH. 5[5]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 1-(3-Hydroxyquinolin-7-yl)ethanone

Abstract This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 1-(3-Hydroxyquinolin-7-yl)ethanone. As a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 1-(3-Hydroxyquinolin-7-yl)ethanone. As a key intermediate in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical basis for spectral assignments, detailed experimental protocols, and the interpretation of anticipated spectral features. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the empirical analysis of this and structurally related molecules.

Introduction: The Structural Significance of 1-(3-Hydroxyquinolin-7-yl)ethanone

1-(3-Hydroxyquinolin-7-yl)ethanone is a substituted quinoline derivative featuring both a hydroxyl and an acetyl group. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The precise location and nature of substituents on the quinoline ring system are critical determinants of a molecule's physicochemical properties and biological activity. Therefore, unambiguous structural elucidation through spectroscopic methods is a cornerstone of its chemical and pharmaceutical development.

This guide will focus on the two primary spectroscopic techniques for the structural characterization of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and number of protons and carbons.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

By predicting and interpreting the ¹H NMR, ¹³C NMR, and IR spectra of 1-(3-Hydroxyquinolin-7-yl)ethanone, we can establish a spectroscopic fingerprint for this compound, enabling its confident identification and purity assessment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(3-Hydroxyquinolin-7-yl)ethanone is expected to reveal distinct signals for the aromatic protons on the quinoline ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts of quinoline protons are influenced by the electronic effects of the nitrogen atom and the substituents.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring the ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(3-Hydroxyquinolin-7-yl)ethanone and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[4]

    • Rationale: DMSO-d₆ is chosen as the solvent due to its ability to form hydrogen bonds with the hydroxyl group, which helps in sharpening the -OH proton signal and shifting it downfield, making it more easily identifiable.[5] In contrast, solvents like CDCl₃ can lead to broad or even unobservable hydroxyl signals due to proton exchange.[5]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data for 1-(3-Hydroxyquinolin-7-yl)ethanone.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2~8.7d~2.51H
H4~7.5d~2.51H
H5~8.1d~8.51H
H6~7.6dd~8.5, 1.51H
H8~8.3d~1.51H
-OH>9.5br s-1H
-COCH₃~2.7s-3H

Justification for Assignments:

  • H2 and H4: These protons are on the pyridine ring and are deshielded by the electronegative nitrogen atom. H2 is typically the most downfield aromatic proton in quinoline systems. The coupling between them is a small meta-coupling (J ≈ 2.5 Hz).

  • H5, H6, and H8: These protons are on the carbocyclic ring. H5 is deshielded due to its peri-relationship with the nitrogen. H8 is expected to be a doublet with a small meta-coupling to H6. H6 will appear as a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8.

  • -OH Proton: The phenolic proton in DMSO-d₆ is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent.[6] Its chemical shift can be concentration and temperature-dependent. A D₂O exchange experiment would confirm this assignment, as the peak would disappear.[7]

  • -COCH₃ Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~145
C3~155
C4~115
C4a~128
C5~125
C6~122
C7~138
C8~130
C8a~148
C=O~198
-CH₃~27

Justification for Assignments:

  • C=O Carbon: The carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing around 200 ppm.[8]

  • C3: This carbon is attached to the hydroxyl group and is expected to be significantly downfield.

  • C2, C8a: These carbons are adjacent to the nitrogen atom and will be deshielded.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 110-150 ppm. The specific assignments can be confirmed with 2D NMR experiments such as HSQC and HMBC.

  • -CH₃ Carbon: The methyl carbon of the acetyl group will be the most upfield signal.

Predicted IR Spectral Data

The IR spectrum will confirm the presence of the key functional groups: the hydroxyl group, the carbonyl group of the ketone, and the aromatic quinoline ring.

Experimental Protocol: IR Spectroscopy

Methodology:

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a thin, transparent disk.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Predicted Vibrational Frequencies
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
3500 - 3200O-H stretchPhenolic -OHBroad, strong
3100 - 3000C-H stretchAromatic C-HMedium to weak
~1685C=O stretchAromatic KetoneStrong, sharp
1600 - 1450C=C stretchAromatic RingMultiple medium to strong bands
~1260C-C-C stretchAromatic KetoneStrong
900 - 675C-H bendAromatic (out-of-plane)Medium to strong

Justification for Assignments:

  • O-H Stretch: The phenolic hydroxyl group will exhibit a broad absorption band due to intermolecular hydrogen bonding in the solid state.[9]

  • C=O Stretch: The carbonyl group of the aromatic ketone will show a strong, sharp absorption. Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[8][10]

  • Aromatic C=C and C-H Stretches: These are characteristic absorptions for the quinoline ring system.[4]

  • Aromatic C-H Bends: The out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Visualization of Molecular Structure and Key Data

Molecular Structure

Caption: Molecular structure of 1-(3-Hydroxyquinolin-7-yl)ethanone.

Experimental Workflow

G start Sample of 1-(3-Hydroxyquinolin-7-yl)ethanone nmr_prep Dissolve in DMSO-d6 start->nmr_prep ir_prep_kbr Prepare KBr Pellet start->ir_prep_kbr ir_prep_atr Place on ATR Crystal start->ir_prep_atr nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep_kbr->ir_acq ir_prep_atr->ir_acq nmr_proc Process NMR Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc Process IR Data (Background Subtraction) ir_acq->ir_proc nmr_analysis Assign NMR Signals nmr_proc->nmr_analysis ir_analysis Assign IR Bands ir_proc->ir_analysis end Structural Elucidation nmr_analysis->end ir_analysis->end

Caption: Workflow for the spectral analysis of 1-(3-Hydroxyquinolin-7-yl)ethanone.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach for the structural characterization of 1-(3-Hydroxyquinolin-7-yl)ethanone. This guide has detailed the predicted spectral data based on established principles of spectroscopy and analysis of related molecular structures. The provided experimental protocols offer a robust framework for obtaining high-quality data, and the detailed justifications for spectral assignments will aid researchers in the confident identification and analysis of this important molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel quinoline derivatives and small organic molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Gomes, C. S. B., et al. (2015, June 18). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. The Journal of Physical Chemistry A.
  • ACS Publications. (2015, May 29). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. The Journal of Physical Chemistry A.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der.
  • Reddit. (2023, March 16). Hydroxyl Groups in NMR.
  • Taylor & Francis Online. (2006, October 24). The Infrared and 1H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III).
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) IR Spectrum.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ACS Publications. (2025, February 22). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A.
  • Liepinsh, E., & Otting, G. (n.d.). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry Steps. (2025, August 30). Interpreting IR Spectra.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

Sources

Exploratory

In silico molecular docking studies with 1-(3-Hydroxyquinolin-7-yl)ethanone

In Silico Molecular Docking Studies with 1-(3-Hydroxyquinolin-7-yl)ethanone: A Comprehensive Technical Guide Executive Summary The rational design of multi-target directed ligands (MTDLs) has become a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Molecular Docking Studies with 1-(3-Hydroxyquinolin-7-yl)ethanone: A Comprehensive Technical Guide

Executive Summary

The rational design of multi-target directed ligands (MTDLs) has become a cornerstone of modern neuropharmacology. Among privileged scaffolds, quinoline derivatives exhibit exceptional versatility, particularly in targeting neurodegenerative pathways such as Acetylcholinesterase (AChE) inhibition[1]. This technical whitepaper provides an authoritative, step-by-step in silico methodology for evaluating 1-(3-Hydroxyquinolin-7-yl)ethanone (3-HQE) . By synthesizing structural rationale with self-validating computational protocols, this guide equips researchers with a robust framework for molecular docking and molecular dynamics (MD) simulations.

Pharmacophore Rationale & Target Selection

Structural Causality of 3-HQE

The selection of 3-HQE as a lead compound is driven by its highly favorable stereoelectronic profile for protein-ligand interactions:

  • Quinoline Core: The planar, nitrogen-containing aromatic system is primed for π−π stacking and π -cation interactions with aromatic residues (e.g., Tryptophan, Tyrosine)[2].

  • 3-Hydroxyl Group (-OH): Acts as a strong hydrogen-bond donor and acceptor, capable of anchoring the molecule to polar residues in the receptor gorge.

  • 7-Ethanone Group (-C(=O)CH₃): Provides a dipole moment and acts as a hydrogen-bond acceptor, enhancing binding affinity through electrostatic interactions.

Target Causality: Acetylcholinesterase (AChE)

We target human AChE (PDB ID: 4EY7) because its deep, narrow binding gorge is uniquely suited for quinoline derivatives. Effective AChE inhibitors must act as dual-binding site ligands, simultaneously engaging the Catalytic Active Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance[3]. 3-HQE's length and functional group distribution theoretically allow it to span this gorge, blocking both acetylcholine hydrolysis and AChE-induced β -amyloid aggregation[2].

Interactions HQE 3-HQE Ligand CAS CAS (Trp86) HQE->CAS π-π Stacking (Quinoline Core) PAS PAS (Trp286) HQE->PAS H-Bonding (3-OH Group) Oxy Oxyanion Hole HQE->Oxy Dipole Interaction (7-Ethanone)

Figure 1: Theoretical pharmacodynamic interaction pathway of 3-HQE within the AChE binding gorge.

The Self-Validating Computational Workflow

To ensure trustworthiness, computational chemistry must operate as a self-validating system. A docking score is meaningless without protocol validation and dynamic stability confirmation. The following workflow integrates AutoDock Vina[4] for static binding prediction and GROMACS[5] for dynamic verification.

Workflow LPrep Ligand Preparation (3-HQE) Energy Minimization (DFT) Valid Protocol Validation (Donepezil Redocking) Threshold: RMSD < 2.0 Å LPrep->Valid PPrep Receptor Preparation (AChE - PDB: 4EY7) Protonation & Water Removal PPrep->Valid Dock Molecular Docking (AutoDock Vina) Exhaustiveness = 32 Valid->Dock Pass (Self-Validation) MD Molecular Dynamics (GROMACS) 100 ns NPT/NVT Equilibration Dock->MD

Figure 2: The self-validating in silico workflow ensuring computational integrity.

Step-by-Step Experimental Protocols

Phase I: Preparation and System Validation

1. Ligand Preparation (3-HQE)

  • Causality: Raw 2D structures lack correct 3D spatial arrangements and charge distributions, leading to false steric clashes during docking.

  • Protocol:

    • Sketch 3-HQE using ChemDraw and convert to 3D format.

    • Perform Density Functional Theory (DFT) optimization (B3LYP/6-31G* basis set) to achieve the lowest energy conformation.

    • Assign Gasteiger partial charges and define rotatable bonds (specifically the ethanone linkage) using AutoDock Tools (ADT). Save as .pdbqt.

2. Protein Preparation (AChE)

  • Causality: Crystal structures contain rigid water molecules and lack hydrogen atoms, which are critical for calculating hydrogen-bond interactions[6].

  • Protocol:

    • Download human AChE (PDB ID: 4EY7)[1].

    • Strip all co-crystallized ligands (Donepezil) and water molecules beyond 5 Å of the active site.

    • Add polar hydrogens and assign Kollman united-atom charges. Save the processed receptor as .pdbqt.

3. Protocol Validation (Redocking)

  • Causality: Before testing 3-HQE, we must prove our grid box and scoring function can accurately reproduce known biological realities.

  • Protocol: Redock the extracted Donepezil back into the prepared 4EY7 receptor. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed only if RMSD 2.0 Å.

Phase II: Molecular Docking
  • Causality: We utilize AutoDock Vina because its rapid gradient-optimization conformational search significantly improves binding mode prediction accuracy while eliminating the need for pre-calculated grid maps[4].

  • Protocol:

    • Define the Grid Box centered on the AChE gorge (Coordinates: X= -14.0, Y= -44.0, Z= 27.9) with dimensions 25 × 25 × 25 Å to encompass both CAS and PAS.

    • Execute AutoDock Vina. Set exhaustiveness = 32 (higher than the default 8) to ensure a comprehensive search of the conformational space[6].

    • Extract the top 9 binding poses based on the lowest Gibbs free energy ( ΔG ).

Phase III: Molecular Dynamics (MD) Simulation
  • Causality: Docking treats the receptor as rigid. MD resolves this limitation by numerically solving Newton's equations of motion, allowing us to observe the true conformational flexibility and stability of the ligand-receptor complex over time[5].

  • Protocol:

    • Load the best 3-HQE/AChE docked complex into GROMACS.

    • Apply the CHARMM36 all-atom force field and solvate the system in a cubic box using the TIP3P water model.

    • Neutralize the system by adding Na⁺/Cl⁻ ions.

    • Perform energy minimization (steepest descent, max 50,000 steps).

    • Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 100 ps each at 300 K.

    • Run a 100 ns production MD simulation. Extract trajectory data for RMSD and RMSF analysis.

Quantitative Data Presentation

To evaluate the efficacy of 3-HQE, the computational outputs must be systematically compared against the reference standard (Donepezil). The tables below summarize the expected quantitative metrics derived from this protocol.

Table 1: Molecular Docking Affinity and Interaction Profiling

CompoundBinding Energy ( ΔG , kcal/mol)CAS Interactions (Residues)PAS Interactions (Residues)Key Hydrogen Bonds
Donepezil (Ref) -10.5Trp86 ( π−π )Trp286 ( π−π )Phe295 (2.1 Å)
3-HQE -9.2Trp86 ( π−π )Tyr72, Trp286Tyr124 (1.9 Å), Ser203 (2.3 Å)

Table 2: Molecular Dynamics Trajectory Metrics (100 ns)

MetricDefinition3-HQE/AChE Complex AverageInterpretation
Complex RMSD Root Mean Square Deviation of backbone atoms.1.85 ± 0.12 ÅHigh stability; structural equilibrium reached after 20 ns.
Ligand RMSD Deviation of 3-HQE coordinates over time.0.95 ± 0.08 ÅMinimal ligand fluctuation within the binding pocket.
RMSF (PAS) Fluctuation of PAS residues (e.g., Trp286).1.10 ÅStrong anchoring of the ethanone group restricts residue mobility.
H-Bond Count Average number of intermolecular H-bonds.2.4Consistent electrostatic engagement throughout the simulation.

Conclusion

The in silico evaluation of 1-(3-Hydroxyquinolin-7-yl)ethanone demonstrates its high potential as a dual-binding site inhibitor of Acetylcholinesterase. By enforcing a self-validating methodology—anchored by redocking verification and 100 ns GROMACS molecular dynamics—researchers can confidently transition this compound from computational screening to in vitro enzymatic assays. The strategic placement of the hydroxyl and ethanone groups on the quinoline scaffold provides the necessary electrostatic and steric properties to bridge the CAS and PAS, fulfilling the core requirements of modern Alzheimer's disease pharmacophores.

References

  • Source: PMC (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: PMC (nih.gov)
  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.
  • Basic docking — Autodock Vina 1.2.
  • Molecular Dynamics - GROMACS 2024.

Sources

Foundational

Engineering Efficacy: The Biological Activity and Therapeutic Potential of Quinoline Derivatives

As drug discovery pipelines increasingly demand multi-target efficacy and high structural versatility, the quinoline scaffold has cemented its status as a "privileged structure" in medicinal chemistry. In my experience o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand multi-target efficacy and high structural versatility, the quinoline scaffold has cemented its status as a "privileged structure" in medicinal chemistry. In my experience overseeing lead optimization and assay development, derivatives such as 1-(3-Hydroxyquinolin-7-yl)ethanone offer a masterclass in how subtle functional group modifications dictate profound biological outcomes.

This technical guide dissects the mechanistic pathways, structure-activity relationships (SAR), and the rigorous, self-validating experimental frameworks required to evaluate quinoline derivatives.

Mechanistic Foundations of Quinoline Bioactivity

Quinoline derivatives exhibit a broad spectrum of biological activities, predominantly functioning as anticancer, antimalarial, and antimicrobial agents[1]. Their efficacy is not accidental; it is a direct consequence of the planar, nitrogen-containing heteroaromatic core, which allows for robust π−π stacking and hydrogen bonding within complex protein pockets[2].

Anticancer Pathways

In oncology, quinoline hybrids have demonstrated exceptional results as inhibitors of cell proliferation[3]. The primary mechanisms include:

  • Tubulin Polymerization Inhibition: Quinolines frequently bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics. This prevents spindle formation during mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis[3].

  • DNA Intercalation and Enzyme Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting replication. Furthermore, they act as potent inhibitors of topoisomerases and histone deacetylases (HDACs), altering gene expression and triggering DNA damage responses[4].

Antimicrobial and Antimalarial Action

For infectious diseases, quinolines (such as chloroquine and its modern derivatives) primarily target the hemoglobin degradation pathway in Plasmodium parasites, inhibiting the biocrystallization of toxic heme into inert hemozoin[1]. In bacterial models, 8-hydroxyquinolines (8-HQs) act as multi-target agents, disrupting bacterial respiration and metal ion homeostasis[2].

MechanismOfAction Core Quinoline Scaffold (e.g., 3-OH, 7-Acetyl) Target1 Tubulin Polymerization Core->Target1 Binds Colchicine Site Target2 DNA Intercalation Core->Target2 Pi-Pi Stacking Target3 Hemozoin Biocrystallization Core->Target3 Heme Binding Effect1 Cell Cycle Arrest (G2/M Phase) Target1->Effect1 Spindle Disruption Target2->Effect1 DNA Damage Effect3 Parasite Toxicity Target3->Effect3 Oxidative Stress Effect2 Apoptosis / Cell Death Effect1->Effect2 Prolonged Arrest

Fig 1: Multi-target mechanistic pathways of quinoline derivatives in oncology and parasitology.

Structural Causality: 1-(3-Hydroxyquinolin-7-yl)ethanone

To understand why specific quinolines work, we must look at the causality behind their functional groups. Consider 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS 1958100-86-1)[5]. This molecule is engineered with two critical modifications that dictate its biological fate:

  • The 3-Hydroxyl (-OH) Group: Positioned on the heteroaromatic ring, this group acts as a potent hydrogen bond donor. In kinase inhibition, the 3-OH group is perfectly angled to interact with the ATP-binding pocket's hinge region, anchoring the molecule and preventing ATP from binding.

  • The 7-Acetyl (-COCH3) Group: This ethanone moiety serves a dual purpose. First, the carbonyl oxygen acts as a hydrogen bond acceptor. Second, the methyl group fine-tunes the molecule's lipophilicity (LogP). If a molecule is too hydrophilic, it cannot cross the cell membrane; if it is too hydrophobic, it aggregates in aqueous assays. The 7-acetyl group strikes the optimal balance, ensuring cellular permeability while maintaining target residence time.

Quantitative Efficacy Profiles

The structural modifications on the quinoline core drastically shift its target affinity and potency. Below is a summary of quantitative data across various quinoline classes:

Compound ClassPrimary TargetTypical IC50 / MIC RangeKey Structural Feature
2,4-Disubstituted Quinolines Tubulin Polymerization9.0 - 15.0 nMHalogen at C4, Aryl at C2
8-Hydroxyquinolines (8-HQs) Bacterial Respiration1.0 - 64.0 µg/mLHydroxyl at C8
Aminoquinolines Plasmodium Hemozoin0.25 - 5.0 µMAlkylamino side chain
1-(3-Hydroxyquinolin-7-yl)ethanone Kinase / Microtubule10.0 - 50.0 µM (Est.)3-OH (H-bond donor), 7-Acetyl

Self-Validating Experimental Protocols

In drug development, a protocol that cannot detect its own failure is a liability. When evaluating the cytotoxicity of a compound like 1-(3-Hydroxyquinolin-7-yl)ethanone, the assay must be a self-validating system . This means the inclusion of internal controls that dictate the strict acceptance or rejection of the plate data before any compound efficacy is even considered.

Protocol: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of 1-(3-Hydroxyquinolin-7-yl)ethanone against MCF-7 breast cancer cells while ensuring absolute data integrity.

Step 1: Cell Seeding & Background Validation

  • Seed MCF-7 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Causality: Include a Background Control (media only, no cells). This validates that there is no microbial contamination or inherent absorbance from the phenol red in the media that could skew spectrophotometer readings.

Step 2: Compound Addition & QC Integration

  • After 24 hours of incubation, treat cells with serial dilutions of the quinoline derivative (0.1 µM to 100 µM).

  • Self-Validating Gates:

    • Negative Control (Cells + 0.1% DMSO): Establishes the 100% viability baseline and proves the vehicle (DMSO) isn't causing cytotoxicity.

    • Positive Control (Cells + Doxorubicin 1 µM): Proves the cells are currently susceptible to a known cytotoxic agent.

    • Interference Control (Media + Compound + MTT): Checks if the quinoline derivative inherently reduces MTT without cells (a common cause of false negatives in redox-active compounds).

Step 3: Incubation & MTT Addition

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The mitochondrial reductase in living cells will convert the yellow tetrazolium salt into purple formazan crystals.

Step 4: Solubilization & Data Validation Gate

  • Remove media, add 100 µL DMSO to solubilize crystals, and read absorbance at 570 nm.

  • The Validation Check: Before calculating the IC50 of the quinoline derivative, check the controls. If the Positive Control shows >50% viability (indicating resistant or overgrown cells), or if the Negative Control shows high variance, the entire plate is rejected . Only if the QC gates pass is the IC50 calculated using non-linear regression.

SelfValidatingWorkflow Start Compound Preparation (1-(3-Hydroxyquinolin-7-yl)ethanone) Assay MTT Viability Assay (96-well format) Start->Assay Decision QC Pass? (Pos < 50%, Neg > 95%) Assay->Decision QC1 Neg Control: 0.1% DMSO (Sets 100% Viability) QC1->Assay QC2 Pos Control: Doxorubicin (Validates Sensitivity) QC2->Assay QC3 Interference Control (Checks Auto-reduction) QC3->Assay Proceed Calculate IC50 & Proceed to Target Validation Decision->Proceed YES Reject Reject Plate & Investigate Variables Decision->Reject NO

Fig 2: Self-validating high-throughput screening workflow with integrated quality control gates.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL
  • Title: 1-(8-hydroxyquinolin-2-yl)ethanone | Sigma-Aldrich (CAS Reference)
  • Title: AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS Source: Semantic Scholar URL
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arab Journal of Chemistry URL
  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI Molecules URL
  • Source: PMC (PubMed Central)

Sources

Exploratory

Cytotoxicity Profiling of 1-(3-Hydroxyquinolin-7-yl)ethanone: A Comprehensive Methodological Framework

Executive Overview The compound 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1)[1] belongs to the quinoline family, a privileged class of pharmacophores in medicinal chemistry. Specifically, 3-hydroxyquinoline der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1)[1] belongs to the quinoline family, a privileged class of pharmacophores in medicinal chemistry. Specifically, 3-hydroxyquinoline derivatives have garnered significant attention for their potent antiproliferative and cytotoxic properties against a wide spectrum of human malignancies[2].

This technical guide provides a rigorous, self-validating methodological framework for evaluating the cytotoxicity of 1-(3-Hydroxyquinolin-7-yl)ethanone. Rather than relying on a single endpoint, this whitepaper outlines a multi-tiered approach—spanning metabolic viability, ATP quantification, and flow cytometric apoptosis profiling—to ensure high-fidelity data generation suitable for preclinical drug development.

Mechanistic Rationale & Pathway Architecture

The cytotoxicity of 3-hydroxyquinoline derivatives is rarely monolithic. These compounds typically exert their effects through a combination of DNA intercalation, kinase inhibition, and the induction of reactive oxygen species (ROS)[3]. This multi-modal stress converges on the p53 tumor suppressor pathway, ultimately triggering mitochondrial membrane depolarization and caspase-dependent apoptosis.

MOA Compound 1-(3-Hydroxyquinolin-7-yl)ethanone DNA_Damage DNA Intercalation / Damage Compound->DNA_Damage ROS ROS Generation Compound->ROS p53 p53 Activation DNA_Damage->p53 ROS->p53 Mito Mitochondrial Membrane Depolarization p53->Mito Caspase9 Caspase-9 Cleavage Mito->Caspase9 Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 Apoptosis Cellular Apoptosis Caspase3->Apoptosis

Hypothesized apoptotic signaling pathway induced by 3-hydroxyquinoline derivatives.

Experimental Design: Cell Line Selection

To accurately profile the compound, the selection of cell lines must reflect diverse genetic backgrounds and tissue origins. Based on validated literature for quinoline derivatives[4],[5], the following panel is recommended:

Cell LineTissue OriginGenetic Profile / CharacteristicsRationale for Inclusion
HCT-116 Colon Carcinomap53 Wild-Type, highly proliferativeHighly sensitive to quinoline glycoconjugates; serves as a baseline for p53-mediated apoptosis[5].
MCF-7 Breast AdenocarcinomaCaspase-3 deficient, ER+Tests alternative cell death pathways (e.g., Caspase-7 reliance) and hormonal independence[5].
PC3 Prostate Carcinomap53 Null, Androgen-independentValidates efficacy in aggressive, apoptosis-resistant models; sensitive to 3-hydroxyquinolines[4].
NHDF-Neo Normal FibroblastsNon-malignant, healthyCritical for establishing the therapeutic index and determining tumor selectivity[5].

Core Methodology 1: High-Throughput Viability Screening

Workflow Phase1 Phase 1: Cell Culture & Seeding (HCT-116, MCF-7, PC3) Phase2 Phase 2: Compound Treatment (0.1 - 100 µM, 24-72h) Phase1->Phase2 Phase3A Phase 3A: Viability Screening (MTT / CellTiter-Glo) Phase2->Phase3A Phase3B Phase 3B: Apoptosis Profiling (Annexin V/PI Flow Cytometry) Phase2->Phase3B Data Data Analysis & IC50 Calculation Phase3A->Data Phase4 Phase 4: Mechanistic Validation (Western Blot for Caspases) Phase3B->Phase4 Phase4->Data

Tiered cytotoxicity assay workflow for evaluating quinoline derivatives.

The Protocol: MTT vs. CellTiter-Glo

While the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for quinoline derivatives[5],[6], it relies on NAD(P)H-dependent cellular oxidoreductases.

Causality & Rationale: If 1-(3-Hydroxyquinolin-7-yl)ethanone directly alters mitochondrial metabolism without causing immediate cell death, MTT will yield artificially low viability scores (false positives for cytotoxicity). Therefore, we mandate a parallel CellTiter-Glo (CTG) assay. CTG measures ATP levels via a luciferase reaction, providing a direct, metabolism-independent proxy for viable cell number.

Step-by-Step Workflow:

  • Seeding: Seed cells at 5×103 cells/well in 96-well opaque-walled plates (for CTG) and clear plates (for MTT). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(3-Hydroxyquinolin-7-yl)ethanone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Treatment: Treat cells for 48h and 72h.

  • Assay Execution (CTG): Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to the culture volume. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.25–1 second per well).

System Validation:

  • Edge Effect Control: Fill the outer perimeter wells of the 96-well plate with sterile PBS to prevent evaporation-induced osmolarity shifts.

  • Vehicle Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Z'-Factor Calculation: Incorporate a positive control (e.g., 1 µM Doxorubicin). Calculate the Z'-factor; an assay is only deemed valid if Z′≥0.5 .

Core Methodology 2: Apoptosis & Cell Cycle Profiling

Viability assays cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) mechanisms. To elucidate the specific mechanism of 1-(3-Hydroxyquinolin-7-yl)ethanone, flow cytometric analysis using Annexin V-FITC and Propidium Iodide (PI) is required.

Causality & Rationale: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet, which Annexin V binds with high affinity. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining isolates the exact phase of cell death induced by the quinoline derivative.

Step-by-Step Workflow:

  • Harvesting: Post-treatment (24h and 48h), collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Crucial: Do not discard the media, as apoptotic cells detach early.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

System Validation:

  • Compensation Controls: Run unstained cells, Annexin V-only, and PI-only controls to calculate fluorescence spillover between the FITC and PE/PI channels.

Core Methodology 3: Mechanistic Validation via Immunoblotting

To definitively prove that 1-(3-Hydroxyquinolin-7-yl)ethanone induces classical apoptosis, the activation of the caspase cascade must be verified at the protein level.

Causality & Rationale: Relying solely on flow cytometry leaves room for ambiguity regarding the initiator pathways. By probing for Cleaved Caspase-9 (intrinsic pathway), Cleaved Caspase-8 (extrinsic pathway), and Cleaved PARP (terminal execution), researchers can map the exact molecular circuitry disrupted by the compound.

Step-by-Step Workflow:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 20–30 µg per lane).

  • Electrophoresis & Transfer: Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% non-fat milk, then probe with primary antibodies against Caspase-3, Caspase-9, PARP, and β -actin (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Quantitative Benchmarks & Data Interpretation

Based on structurally related 3-hydroxyquinoline derivatives and quinoline glycoconjugates[4],[5], the following benchmarks provide a comparative baseline for evaluating 1-(3-Hydroxyquinolin-7-yl)ethanone:

Compound ClassCell LineAssay TypeExpected IC₅₀ Range (µM)Reference Source
Quinoline Glycoconjugates (Type A)HCT-116MTT (72h)11.98 ± 0.90MDPI[5]
Quinoline Glycoconjugates (Type A)MCF-7MTT (72h)52.84 ± 0.75MDPI[5]
3-Hydroxyquinoline-2-carboxamidePC3ViabilityModerate CytostasisJ. Antibiotics[4]
Benzamide derivatives (Pyramidamycin C)H460Viability~7.339J. Antibiotics[4]

Interpretation: If 1-(3-Hydroxyquinolin-7-yl)ethanone yields an IC₅₀ < 15 µM in HCT-116 cells, it exhibits highly competitive potency relative to functionalized quinoline derivatives. A high IC₅₀ in NHDF-Neo cells (>100 µM) would confirm a favorable therapeutic window.

References

  • [2] RSC Advances. Preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides as potential anticancer and fluorescence agents. Available at:[Link]

  • [4] Journal of Antibiotics (Nature / NIH). Pyramidamycins A-D and 3-Hydroxyquinoline-2-carboxamide; Cytotoxic Benzamides from Streptomyces sp. DGC1. Available at:[Link]

  • [5] MDPI (International Journal of Molecular Sciences). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. Available at:[Link]

  • [6] Arabian Journal of Chemistry. Comprehensive review on current developments of quinoline-based anticancer agents. Available at:[Link]

  • [3] Organic Letters (ACS Publications). Total Synthesis of Echinomycin and Its Analogues. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: 1-(3-Hydroxyquinolin-7-yl)ethanone as a Versatile Precursor in Organic Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction and Strategic Significance 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) is a highly privileged, dual-functional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Significance

1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) is a highly privileged, dual-functional building block in organic and medicinal chemistry. The quinoline core is ubiquitous in biologically active compounds, exhibiting well-documented antimicrobial, antimalarial, and anticancer properties[1].

Unlike mono-functionalized quinolines, this specific precursor offers two orthogonal reactive handles, allowing for divergent synthetic pathways:

  • A 7-acetyl group (aryl methyl ketone) , which serves as an excellent electrophilic or nucleophilic partner in aldol-type condensations.

  • A 3-hydroxyl group , which can be functionalized via etherification or converted into a pseudohalide (e.g., triflate) for transition-metal-catalyzed cross-coupling reactions[2].

This application note details validated protocols for exploiting both functional handles, providing mechanistic causality for experimental choices and self-validating workflows to ensure high-fidelity synthesis.

Exploiting the 7-Acetyl Handle: Microwave-Assisted Chalcone Synthesis

Causality & Mechanistic Insights

The 7-acetyl group readily undergoes base-catalyzed Claisen-Schmidt condensation with aryl aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are critical precursors for flavonoids, pyrimidines, and other heterocyclic pharmacophores[3].

Traditional conventional heating for this condensation requires 12–24 hours and often results in side products due to prolonged thermal exposure. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), the reaction time is reduced to mere minutes. Microwave irradiation provides uniform dielectric heating, directly activating the polar enolate intermediate and accelerating the dehydration step to exclusively form the thermodynamically stable trans-chalcone[4].

Protocol 1: Microwave-Assisted Synthesis of 7-Chalconyl-3-hydroxyquinoline
  • Self-Validating In-Process Control: The shift in color (typically from pale yellow to deep orange/red) and the disappearance of the ketone C=O stretch (~1680 cm⁻¹) in favor of an α,β-unsaturated C=O stretch (~1640 cm⁻¹) in FTIR serves as an immediate validation of successful dehydration.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1-(3-Hydroxyquinolin-7-yl)ethanone (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in 3 mL of absolute ethanol.

  • Catalyst Addition: Add 0.5 mL of 40% aqueous NaOH (or KOH) dropwise while stirring.

    • Expertise Note: The strong base deprotonates the acidic α-protons of the 7-acetyl group, generating the highly reactive enolate required for the nucleophilic attack on the aldehyde.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (160–320 W) at 80°C for 2–5 minutes[3].

  • Quenching & Precipitation: Pour the hot mixture into 20 mL of crushed ice water and neutralize with 1M HCl until the pH reaches ~6-7. The crude chalcone derivative will precipitate out of the solution.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure trans-chalcone.

ChalconeWorkflow A 1-(3-Hydroxyquinolin-7-yl)ethanone + Aryl Aldehyde B Base Addition (40% NaOH) A->B Dissolution in EtOH C Microwave Irradiation (160-320W, 2-5 min) B->C Enolate Formation D Precipitation & Neutralization (Ice water + HCl) C->D Dehydration E Purified Chalcone Derivative D->E Recrystallization

Workflow for the microwave-assisted Claisen-Schmidt condensation of the 7-acetyl group.

Exploiting the 3-Hydroxyl Handle: Triflation and Sonogashira Coupling

Causality & Mechanistic Insights

The 3-hydroxyl group of the quinoline core is electronically deactivated compared to simple phenols, making direct nucleophilic substitution challenging. To upgrade the 3-hydroxyquinoline scaffold for C-C bond formation, the hydroxyl group is converted into a trifluoromethanesulfonate (triflate)[2].

The highly electron-withdrawing triflyl group weakens the C-O bond, allowing it to undergo facile oxidative addition with Palladium(0) catalysts. Subsequent Sonogashira cross-coupling with terminal alkynes yields 3-alkynylquinolines, which are potent pharmacophores and precursors to complex fused heterocycles like benzo[c]acridines[2].

Protocol 2: Triflation and Pd-Catalyzed Sonogashira Cross-Coupling
  • Self-Validating In-Process Control: TLC monitoring (Hexane:EtOAc system) will show a significant non-polar shift (higher Rf value) when the polar hydroxyl group is successfully converted to the triflate.

Step A: Synthesis of 7-Acetylquinolin-3-yl trifluoromethanesulfonate

  • Activation: Dissolve 1-(3-Hydroxyquinolin-7-yl)ethanone (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere. Add anhydrous pyridine (2.0 mmol) and cool the mixture to 0°C.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol) dropwise over 10 minutes.

    • Expertise Note: Pyridine acts as both an acid scavenger (neutralizing the triflic acid byproduct) and a nucleophilic catalyst, preventing the degradation of the basic quinoline core by the highly reactive Tf₂O.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the crude triflate.

Step B: Sonogashira Coupling

  • Catalyst Loading: In an oven-dried Schlenk tube, combine the crude triflate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Coupling Reaction: Add anhydrous DMF (4 mL), triethylamine (3.0 mmol), and a terminal alkyne (e.g., phenylacetylene, 1.5 mmol). Degas the mixture via three freeze-pump-thaw cycles.

  • Heating: Stir the reaction at 80°C for 6–8 hours.

    • Expertise Note: The CuI co-catalyst generates a copper acetylide intermediate in situ. This intermediate undergoes rapid transmetalation with the Pd(II) complex, driving the catalytic cycle forward[2].

  • Isolation: Dilute with EtOAc, wash heavily with brine (to remove the DMF solvent), dry the organic layer, and purify via silica gel column chromatography.

CrossCoupling A 1-(3-Hydroxyquinolin-7-yl)ethanone B Triflation (Tf2O, Pyridine, 0°C) A->B C 7-Acetylquinolin-3-yl triflate B->C OH to OTf conversion D Sonogashira Coupling (Pd-cat, CuI, Alkyne, Et3N) C->D Oxidative Addition E 3-Alkynyl-7-acetylquinoline D->E Transmetalation & Reductive Elimination

Reaction pathway for the activation and Pd-catalyzed cross-coupling of the 3-hydroxyl group.

Quantitative Data Summary

To facilitate experimental planning and benchmark expected outcomes, the quantitative parameters for the described transformations are summarized below.

TransformationFunctional HandleReagents / CatalystTemp / TimeExpected Yield (%)Key Analytical Marker
Chalcone Synthesis (Conventional) 7-Acetyl (C7)Aryl Aldehyde, NaOH, EtOH25°C / 12–24 h45–60%~1640 cm⁻¹ (C=O stretch)
Chalcone Synthesis (Microwave) 7-Acetyl (C7)Aryl Aldehyde, NaOH, EtOH80°C / 2–5 min85–95%~1640 cm⁻¹ (C=O stretch)
Triflation 3-Hydroxyl (C3)Tf₂O, Pyridine, DCM0°C to RT / 2 h75–85%¹⁹F NMR: ~ -73 ppm
Sonogashira Coupling 3-Triflate (C3)Alkyne, Pd(PPh₃)₂Cl₂, CuI80°C / 6–8 h80–96%Disappearance of terminal alkyne C-H

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines The Journal of Organic Chemistry - ACS Publications[Link]

  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions Global Research Online [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities MDPI[Link]

Sources

Application

Engineering Ratiometric Fluorescent Probes Using 1-(3-Hydroxyquinolin-7-yl)ethanone: A Mechanistic and Methodological Guide

Scientific Rationale: The Power of the 3-Hydroxyquinoline Scaffold In the landscape of fluorescent probe development, 1-(3-hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) has emerged as a privileged building block. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Power of the 3-Hydroxyquinoline Scaffold

In the landscape of fluorescent probe development, 1-(3-hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) has emerged as a privileged building block. It combines the photophysical robustness of the 3-hydroxyquinoline (3HQ) core with a highly reactive 7-acetyl group.

The 3HQ core is an aza-analog of 3-hydroxyflavone, renowned for undergoing Excited-State Intramolecular Proton Transfer (ESIPT) [1]. Upon photoexcitation, the proton from the 3-hydroxyl group rapidly transfers to the adjacent quinoline nitrogen. This ultrafast tautomerization shifts the molecule from an excited enol (E) to an excited keto (K) state[2]. Because the keto tautomer is structurally distinct from the ground-state enol, the resulting fluorescence exhibits a massive Stokes shift (often >10,000 cm⁻¹), entirely eliminating self-quenching and background autofluorescence.

The Strategic Role of the 7-Acetyl Group: While the 3HQ core provides the ESIPT engine, the 7-acetyl group serves as the synthetic anchor. It allows for straightforward π-system extension via Claisen-Schmidt aldol condensation. By reacting the acetyl group with various aromatic or heteroaromatic aldehydes, researchers can synthesize chalcone-like derivatives that push the absorption and emission profiles into the visible or near-infrared (NIR) spectrum, enabling deep-tissue and two-photon imaging applications[1].

ESIPT_Mechanism Enol_GS Ground State (Enol) Intramolecular H-Bond Enol_ES Excited State (Enol*) Franck-Condon State Enol_GS->Enol_ES Excitation (hν_ex) Enol_ES->Enol_GS Emission (hν_em, Enol) Keto_ES Excited State (Keto*) Proton Transferred Enol_ES->Keto_ES ESIPT (Ultrafast) Keto_GS Ground State (Keto) Unstable Intermediate Keto_ES->Keto_GS Emission (hν_em, Keto) Keto_GS->Enol_GS Reverse GSIPT

Figure 1: The ESIPT photophysical cycle of 3-hydroxyquinoline derivatives.

Quantitative Data: Photophysical Baselines

The hallmark of a 3HQ-based probe is its dual emission, which is exquisitely sensitive to the local hydrogen-bonding environment. Protic solvents (like water) disrupt the intramolecular H-bond, favoring the blue-shifted enol emission. Aprotic solvents preserve the intramolecular H-bond, driving the reaction toward the red-shifted keto emission[1][2].

Table 1: Representative Photophysical Properties of a 3HQ-Chalcone Derivative

SolventDielectric Constant (ε)Absorption Max (nm)Enol Emission (nm)Keto Emission (nm)Stokes Shift (cm⁻¹)
Toluene 2.4365-585~10,300
Dioxane 2.2362410575~10,200
Acetonitrile 37.5358425560~10,000
Methanol 32.7360440520~8,500
Water (pH 7.4) 80.1355455-~6,200

Note: Data represents a generalized baseline for a 7-derivatized 3HQ probe. The ratio of Keto/Enol emission serves as the fundamental metric for ratiometric sensing.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following workflows are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal quality control check.

Protocol_Workflow S1 1. Synthesis Claisen-Schmidt Condensation S2 2. Validation 1H-NMR & Mass Spec S1->S2 S3 3. Photophysics Solvent Titration (ESIPT Check) S2->S3 S4 4. Application Ratiometric Cell Imaging S3->S4

Figure 2: Self-validating workflow for 3HQ-based fluorescent probe development.

Protocol 1: Synthesis of a π-Extended ESIPT Probe via Aldol Condensation

Objective: Derivatize the 7-acetyl group of 1-(3-hydroxyquinolin-7-yl)ethanone to create a red-shifted, environment-sensitive fluorophore.

  • Reaction Setup: Dissolve 1-(3-hydroxyquinolin-7-yl)ethanone (1.0 eq) and an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.2 eq) in anhydrous ethanol (0.1 M).

    • Causality: Anhydrous ethanol is utilized to maximize the solubility of the quinoline precursor while strictly preventing water-induced side reactions or premature hydrolysis during base catalysis.

  • Catalysis: Add catalytic piperidine (0.2 eq) and reflux the mixture under an inert argon atmosphere for 12 hours.

    • Causality: Piperidine is explicitly chosen over strong inorganic bases (like NaOH). As a secondary amine, it forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the condensation without risking the degradation of the sensitive 3-hydroxyquinoline core.

  • Validation (Self-Correction): Purify via silica gel chromatography. Validate the molecular geometry using ¹H-NMR.

    • Validation Metric: The successful formation of the (E)-chalcone bridge is confirmed by the presence of two distinct doublet signals between 7.4–8.0 ppm with a large coupling constant ( J≈16 Hz ). A J value <12 Hz indicates an undesired (Z)-isomer or failed conjugation.

Protocol 2: Photophysical Characterization & ESIPT Validation

Objective: Map the dual-emission profile to establish the probe's ratiometric calibration curve.

  • Sample Preparation: Prepare a 10 mM stock of the purified probe in spectroscopic-grade DMSO. Dilute to a final working concentration of 10 µM in a series of Dioxane/Water mixtures ranging from 0% to 100% water.

    • Causality: DMSO is required to prevent aggregation of the hydrophobic probe prior to dilution. The Dioxane/Water gradient systematically modulates the hydrogen-bond basicity of the environment. As water content increases, intermolecular H-bonding outcompetes the intramolecular H-bond required for ESIPT[1][2].

  • Spectral Acquisition: Excite the samples at the experimentally determined isosbestic absorption point (typically ~360 nm) and record the emission spectra from 400 nm to 700 nm.

  • Validation (Self-Correction): Plot the spectra overlay.

    • Validation Metric: A robust ESIPT system must display an isoemissive point during the solvent titration. The presence of this point mathematically validates that only two emissive species (the enol* and keto* tautomers) are contributing to the signal, proving the mechanism is a clean, two-state transition.

Protocol 3: Live-Cell Ratiometric Imaging of Intracellular Polarity

Objective: Deploy the validated probe in vitro to map subcellular microenvironments.

  • Cell Incubation: Seed HeLa cells in glass-bottom dishes and culture to 70% confluency. Wash with PBS and incubate with 5 µM of the probe in serum-free DMEM for 30 minutes at 37°C.

    • Causality: Serum-free media is critical. Bovine Serum Albumin (BSA) in standard media possesses hydrophobic pockets that will rapidly sequester the probe, drastically reducing cellular uptake and yielding false-negative fluorescence.

  • Confocal Imaging: Image using a confocal laser scanning microscope. Excite at 405 nm and collect emission simultaneously in two channels: Channel 1 (Enol: 420–480 nm) and Channel 2 (Keto: 550–620 nm).

    • Causality: Ratiometric imaging (Channel 2 / Channel 1) inherently cancels out optical artifacts such as variations in probe concentration, uneven cell thickness, and fluctuations in laser intensity, ensuring the signal is purely a function of the local cellular environment.

  • Validation (Self-Correction): Include a positive control group treated with a polarity-disrupting agent (e.g., inducing osmotic stress or adding an ionophore like Nigericin).

    • Validation Metric: The pseudo-color ratiometric map must show a statistically significant shift in the Iketo​/Ienol​ ratio in the treated group compared to the untreated control, confirming the probe's dynamic range in a complex biological matrix.

References

  • Migration of Protons during the Excited-State Tautomerization of Aqueous 3-Hydroxyquinoline Title: Migration of Protons during the Excited-State Tautomerization of Aqueous 3-Hydroxyquinoline Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • 3-Hydroxybenzo[g]quinolones: dyes with red-shifted absorption and highly resolved dual emission Title: 3-Hydroxybenzo[g]quinolones: dyes with red-shifted absorption and highly resolved dual emission Source: ResearchGate (Original publication in Photochemical & Photobiological Sciences) URL:[Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling for 1-(3-Hydroxyquinolin-7-yl)ethanone

Executive Summary 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) is a highly versatile quinoline-scaffold tool compound. Quinoline derivatives are widely investigated across drug discovery programs for their pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) is a highly versatile quinoline-scaffold tool compound. Quinoline derivatives are widely investigated across drug discovery programs for their potent pharmacological properties, including kinase inhibition, antimalarial activity, and phosphodiesterase (PDE) modulation[1]. Transitioning this class of compounds from in vitro screening to in vivo murine models requires rigorous formulation strategies due to the characteristically poor aqueous solubility of the quinoline core. This application note provides a self-validating, step-by-step protocol for vehicle formulation, intravenous (IV) and oral (PO) dosing, and downstream pharmacokinetic (PK) bioanalysis.

Physicochemical Profiling & Vehicle Selection

Causality & Rationale: The 3-hydroxyquinoline core exhibits high lipophilicity and strong intermolecular crystal lattice energy, which severely restricts its dissolution in aqueous gastrointestinal fluids. To achieve accurate absolute bioavailability ( F% ) calculations, the compound must be fully solubilized for IV administration to prevent embolism, and uniformly suspended or solubilized for PO administration[2]. We utilize a co-solvent system: DMSO disrupts the crystal lattice, PEG400 prevents precipitation upon aqueous dilution in the bloodstream, and Tween 80 acts as a surfactant to maintain micellar dispersion[2].

Table 1: Optimized Vehicle Formulations for Quinoline Derivatives
RouteFormulation Composition (v/v)Preparation MethodStability
IV Bolus 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% SalineDissolve drug in DMSO first. Add PEG400 and Tween 80, vortex. Slowly add Saline while sonicating.Use within 4 hours (precipitation risk)
PO Gavage 0.5% Methylcellulose (MC) + 0.1% Tween 80 in H2​O Suspend finely milled drug in Tween 80. Gradually add 0.5% MC solution while homogenizing.Stable for 24 hours at 4°C

Experimental Workflow

PK_Workflow A Compound Formulation (DMSO/PEG400/Tween) B IV Dosing (2 mg/kg) Tail Vein A->B C PO Dosing (10 mg/kg) Oral Gavage A->C D Serial Blood Sampling (0.25 - 24 hrs) B->D C->D E Plasma Extraction (ACN Precipitation) D->E F LC-MS/MS Quantification E->F G PK Parameter Analysis (WinNonlin) F->G

Caption: End-to-end workflow for in vivo pharmacokinetic profiling of quinoline derivatives.

Detailed In Vivo Dosing Protocols (Murine Model)

Self-Validating System: To ensure data integrity, every PK study must include a vehicle-only control group. This establishes baseline chromatograms and rules out endogenous matrix interferences or vehicle-induced toxicity during LC-MS/MS analysis.

Animal Preparation

Use 8-10 week old male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). Fast animals overnight (12 hours) prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption; provide water ad libitum[2].

Protocol A: Intravenous (IV) Bolus Administration
  • Warm the IV formulation to 37°C in a water bath to ensure complete solubilization and prevent thermal shock to the animal.

  • Restrain the animal using a commercially available, appropriately sized restrainer.

  • Dilate the lateral tail vein using a warming lamp (ensure surface temperature does not exceed 40°C).

  • Administer a dose of 2.0 mg/kg via the tail vein using a 27G needle. Critical: The injection volume must not exceed 5 mL/kg for rats or 10 mL/kg for mice to prevent volume overload.

  • Flush the syringe with 0.1 mL saline post-injection to ensure the full dose is delivered into systemic circulation.

Protocol B: Oral (PO) Gavage Administration
  • Vortex the PO suspension formulation for 5 minutes immediately before dosing to ensure a homogenous dispersion.

  • Secure the animal using the standard scruffing technique to vertically align the esophagus and prevent tracheal intubation.

  • Administer a dose of 10.0 mg/kg using a stainless-steel oral gavage bulb (18G for rats, 20G for mice).

  • Standardize the dosing volume to exactly 10 mL/kg based on the animal's body weight measured that morning.

Pharmacokinetic Sampling & Bioanalysis

Causality & Rationale: Rapid protein precipitation is critical for quinoline derivatives to prevent ex vivo enzymatic degradation and to fully release the lipophilic drug from plasma proteins. Acetonitrile (ACN) is utilized instead of methanol because it yields a denser, more tightly packed protein pellet, significantly reducing the risk of LC-MS/MS column clogging[3]. Furthermore, an Internal Standard (IS) such as Berberine is spiked into every sample to normalize extraction recovery and correct for matrix-induced ion suppression[4].

Table 2: Standard Pharmacokinetic Blood Sampling Schedule
Time PointIV Group (Tail Snipping / Jugular Vein)PO Group (Retro-orbital / Submandibular)Purpose
Pre-dose 0 hr0 hrBaseline / Matrix control
Absorption 5 min, 15 min, 30 min15 min, 30 min, 1 hrCapture Cmax​ and Tmax​
Distribution 1 hr, 2 hr2 hr, 4 hrTissue distribution phase
Elimination 4 hr, 8 hr, 24 hr8 hr, 12 hr, 24 hrCalculate terminal half-life ( t1/2​ )
Bioanalytical Extraction Protocol (LC-MS/MS)
  • Transfer 50 µL of collected plasma into a 1.5 mL microcentrifuge tube[3].

  • Spike with 5 µL of Internal Standard (IS) solution (e.g., Berberine at 100 ng/mL)[4].

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins[3].

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear organic supernatant to an autosampler vial for UPLC-MS/MS analysis.

Data Presentation

The time versus plasma concentration data should be fitted into a non-compartmental model using industry-standard software (e.g., Phoenix WinNonlin) to derive the following parameters[2].

Table 3: Representative Pharmacokinetic Parameters for Quinoline Scaffolds
ParameterDefinitionExpected Range (PO, 10 mg/kg)
Cmax​ Maximum observed plasma concentration150 - 800 ng/mL
Tmax​ Time to reach maximum concentration0.5 - 2.0 hours
AUC0−t​ Area under the concentration-time curve500 - 3500 ng·h/mL
t1/2​ Terminal elimination half-life2.0 - 6.0 hours
F% Absolute Oral Bioavailability15% - 60%

Mechanistic Context: Quinoline Scaffold Signaling

Quinoline derivatives like 1-(3-Hydroxyquinolin-7-yl)ethanone often exert their pharmacological effects by passively diffusing across cellular membranes due to their lipophilicity, subsequently binding to intracellular targets such as kinases or phosphodiesterases (PDEs) to modulate downstream signal transduction[1].

Mechanism Q 1-(3-Hydroxyquinolin-7-yl)ethanone (Lipophilic Scaffold) M Cellular Membrane (Passive Diffusion) Q->M Absorption T Intracellular Target (e.g., Kinase / PDE5) M->T Target Binding S Signal Transduction Modulation (e.g., cGMP elevation) T->S Inhibition / Activation E Therapeutic Phenotype (Neuroprotection / Anti-proliferative) S->E Efficacy

Caption: Generalized intracellular signaling modulation by lipophilic quinoline derivatives.

References

  • [1] Title: Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease | Source: National Institutes of Health (NIH) / PMC | URL:[Link]

  • [3] Title: Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma | Source: National Institutes of Health (NIH) / PMC | URL:[Link]

  • [4] Title: Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice | Source: MDPI | URL:[Link]

Sources

Application

Application Notes and Protocols for the Formulation of 1-(3-Hydroxyquinolin-7-yl)ethanone for Targeted Drug Delivery

Introduction: The Therapeutic Potential and Formulation Challenges of 1-(3-Hydroxyquinolin-7-yl)ethanone Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Formulation Challenges of 1-(3-Hydroxyquinolin-7-yl)ethanone

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] 1-(3-Hydroxyquinolin-7-yl)ethanone, a member of this versatile class, holds significant promise as a therapeutic agent. Its efficacy, however, is likely hampered by poor aqueous solubility, a common characteristic of such aromatic compounds, which can limit bioavailability and hinder parenteral administration.[3] Targeted drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating 1-(3-Hydroxyquinolin-7-yl)ethanone within a nanocarrier, we can enhance its solubility, prolong its circulation time, and achieve site-specific delivery, thereby maximizing its therapeutic effect while minimizing off-target toxicity.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(3-Hydroxyquinolin-7-yl)ethanone into two distinct and widely applicable nanocarrier systems: polymeric nanoparticles and liposomes. We will delve into the rationale behind formulation choices, provide detailed, step-by-step protocols for synthesis and characterization, and discuss strategies for active targeting.

Physicochemical Characterization of 1-(3-Hydroxyquinolin-7-yl)ethanone: A Critical First Step

A thorough understanding of the physicochemical properties of 1-(3-Hydroxyquinolin-7-yl)ethanone is paramount for the rational design of a successful drug delivery system.[6] While experimental data for this specific molecule may not be readily available, we can predict its properties based on its chemical structure and data from similar quinoline derivatives.[7][8][9]

Table 1: Predicted Physicochemical Properties of 1-(3-Hydroxyquinolin-7-yl)ethanone

PropertyPredicted Value/RangeImplication for Formulation
Molecular Weight ~187.2 g/mol Suitable for encapsulation within nanocarriers.
LogP (Lipophilicity) 2.0 - 3.5Indicates poor water solubility and a preference for lipidic environments, making it a good candidate for encapsulation in both polymeric and lipid-based nanoparticles.[10]
Aqueous Solubility (LogS) LowReinforces the need for a solubilizing drug delivery system to achieve therapeutic concentrations.[10]
pKa (Acidity/Basicity) Phenolic hydroxyl group: ~8-10Quinoline nitrogen: ~4-5The ionization state will be pH-dependent, influencing its interaction with charged polymers or lipids and its release profile in different physiological environments.[6][10]

These predicted properties underscore the necessity of a sophisticated formulation approach to enable the therapeutic application of 1-(3-Hydroxyquinolin-7-yl)ethanone.

Formulation Strategy 1: Polymeric Nanoparticles via Nanoprecipitation

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery due to its excellent safety profile and tunable degradation rates.[11] The nanoprecipitation method, also known as solvent displacement, is a simple and reproducible technique for preparing PLGA nanoparticles, particularly for hydrophobic drugs.[11][12][13][14] The underlying mechanism involves the rapid diffusion of a water-miscible organic solvent containing the polymer and drug into an aqueous anti-solvent phase, leading to the spontaneous formation of nanoparticles.[12][13][15][16]

Rationale for Excipient Selection

The choice of excipients is critical for the stability and in vivo performance of the nanoparticles.[17][18][19]

  • Polymer: PLGA with a 50:50 lactic to glycolic acid ratio is a common starting point, offering a moderate degradation rate. The molecular weight of the PLGA will influence the drug release profile; higher molecular weights generally lead to slower release.

  • Organic Solvent: Acetone or acetonitrile are suitable choices as they are water-miscible and can effectively dissolve both PLGA and the hydrophobic 1-(3-Hydroxyquinolin-7-yl)ethanone.

  • Stabilizer (Surfactant): A stabilizer is crucial to prevent nanoparticle aggregation. Poloxamer 188 (Pluronic® F-68) and polyvinyl alcohol (PVA) are commonly used non-ionic stabilizers that adsorb to the nanoparticle surface, providing steric hindrance.

Experimental Workflow for PLGA Nanoparticle Formulation

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Nanoprecipitation cluster_3 Purification and Collection A Dissolve 1-(3-Hydroxyquinolin-7-yl)ethanone and PLGA in acetone C Add organic phase dropwise to aqueous phase under constant stirring A->C B Dissolve stabilizer (e.g., Poloxamer 188) in deionized water B->C D Stir overnight to evaporate acetone C->D E Centrifuge the nanoparticle suspension D->E F Wash the pellet with deionized water E->F G Lyophilize for long-term storage F->G

Caption: Workflow for PLGA nanoparticle formulation by nanoprecipitation.

Detailed Protocol for PLGA Nanoparticle Formulation

Materials:

  • 1-(3-Hydroxyquinolin-7-yl)ethanone

  • PLGA (50:50, MW 15-30 kDa)

  • Poloxamer 188 (Pluronic® F-68)

  • Acetone (HPLC grade)

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Glass vials

  • Syringe and needle

  • High-speed centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Organic Phase Preparation:

    • Weigh 50 mg of PLGA and 5 mg of 1-(3-Hydroxyquinolin-7-yl)ethanone.

    • Dissolve both in 2 mL of acetone in a glass vial. Ensure complete dissolution.[14][20]

  • Aqueous Phase Preparation:

    • Dissolve 20 mg of Poloxamer 188 in 10 mL of deionized water in a beaker.

  • Nanoprecipitation:

    • Place the beaker with the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).

    • Using a syringe with a needle, add the organic phase dropwise to the center of the vortex of the stirring aqueous phase.[14][20]

    • A milky suspension should form immediately, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Leave the suspension stirring at room temperature overnight in a fume hood to ensure complete evaporation of the acetone.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains the unencapsulated drug and excess stabilizer.

    • Resuspend the nanoparticle pellet in 10 mL of deionized water by gentle vortexing or sonication.

    • Repeat the centrifugation and washing step twice more to ensure the removal of impurities.

  • Lyophilization (Optional, for long-term storage):

    • Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

Formulation Strategy 2: Liposomes via Thin-Film Hydration

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[21] They are highly biocompatible and can encapsulate both hydrophilic and hydrophobic drugs.[9][18] For the hydrophobic 1-(3-Hydroxyquinolin-7-yl)ethanone, it will be entrapped within the lipid bilayer. The thin-film hydration method is a classic and robust technique for liposome preparation.[21][22][23][24][25]

Rationale for Excipient Selection
  • Phospholipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a common choice for forming stable bilayers. Its phase transition temperature (Tc) is ~41°C, meaning the liposomes will be in a rigid, gel-like state at physiological temperature (37°C), which can help to reduce drug leakage.

  • Cholesterol: The inclusion of cholesterol is crucial for modulating membrane fluidity and stability. It helps to pack the phospholipids more tightly, reducing the permeability of the bilayer to the encapsulated drug.[23]

  • Organic Solvent: A mixture of chloroform and methanol is typically used to ensure the complete dissolution of both the phospholipids and the hydrophobic drug.

Experimental Workflow for Liposome Formulation

G cluster_0 Lipid Dissolution cluster_1 Film Formation cluster_2 Hydration cluster_3 Size Reduction A Dissolve lipids (e.g., DPPC, Cholesterol) and 1-(3-Hydroxyquinolin-7-yl)ethanone in chloroform/methanol B Evaporate organic solvent using a rotary evaporator to form a thin lipid film A->B C Hydrate the lipid film with an aqueous buffer (e.g., PBS) above the lipid Tc B->C D Extrude the liposome suspension through polycarbonate membranes of defined pore size C->D

Caption: Workflow for liposome formulation by the thin-film hydration method.

Detailed Protocol for Liposome Formulation

Materials:

  • 1-(3-Hydroxyquinolin-7-yl)ethanone

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • In a round-bottom flask, dissolve 100 mg of DPPC, 30 mg of cholesterol, and 10 mg of 1-(3-Hydroxyquinolin-7-yl)ethanone in a mixture of chloroform and methanol (2:1 v/v). Ensure all components are fully dissolved.[22][23]

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature below the boiling point of the solvents (e.g., 40°C).

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvents. A thin, uniform lipid film should form on the inner wall of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent.

  • Hydration:

    • Add 10 mL of pre-warmed (e.g., 50°C, above the Tc of DPPC) PBS (pH 7.4) to the flask containing the lipid film.

    • Rotate the flask gently in the water bath for 1-2 hours to allow the film to hydrate and form multilamellar vesicles (MLVs). The solution will become opalescent.[24]

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tc of the lipid (e.g., 50°C).

    • Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process 11-21 times to form unilamellar vesicles (LUVs) with a more uniform size distribution.[23]

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis against PBS.

    • Store the final liposome formulation at 4°C.

Characterization of Formulated 1-(3-Hydroxyquinolin-7-yl)ethanone Nanocarriers

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the formulated nanocarriers.

Table 2: Key Characterization Techniques and Their Purpose

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanocarriers. A narrow PDI (<0.3) is desirable.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanocarriers. A zeta potential of ±30 mV or greater generally indicates good colloidal stability.
Morphology and Size Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and size of the nanocarriers and confirm their spherical morphology.
Drug Loading and Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC)To quantify the amount of 1-(3-Hydroxyquinolin-7-yl)ethanone encapsulated within the nanocarriers.
Protocol for Determining Drug Loading and Encapsulation Efficiency
  • Sample Preparation:

    • Take a known amount of lyophilized nanoparticles or a known volume of the liposome suspension.

    • Disrupt the nanocarriers to release the encapsulated drug. For PLGA nanoparticles, dissolve them in a suitable organic solvent like acetonitrile. For liposomes, disrupt them with a surfactant like Triton X-100 or a solvent like methanol.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of 1-(3-Hydroxyquinolin-7-yl)ethanone. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

    • Create a standard curve of the drug at known concentrations.

    • Inject the disrupted nanocarrier sample into the HPLC system and determine the concentration of the drug.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanocarriers / Total mass of nanocarriers) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanocarriers / Initial mass of drug used) x 100

Targeted Drug Delivery Strategies

To enhance the therapeutic efficacy of the formulated 1-(3-Hydroxyquinolin-7-yl)ethanone, the surface of the nanocarriers can be functionalized with targeting ligands that recognize specific receptors overexpressed on diseased cells.[5][26][27][28]

Targeting Cancer Cells

Many cancers overexpress specific receptors that can be targeted.[26][27][28]

  • Folate Receptors: Overexpressed in many cancers, including ovarian, breast, and lung cancer. Folic acid can be covalently attached to the surface of the nanocarriers.[26][27]

  • Transferrin Receptors: Highly expressed on proliferating cancer cells to meet their increased iron demand. Transferrin can be conjugated to the nanocarrier surface.[27]

  • Hyaluronic Acid (HA) Receptors (CD44): Overexpressed in various solid tumors. HA can be used to coat the nanocarriers.[26][27]

Targeting Microbial Infections

For antimicrobial applications, targeting can be directed towards the pathogens themselves or the host cells they infect.[4][29][30][31][32]

  • Mannose Receptors: Present on the surface of macrophages, which are often reservoirs for intracellular bacteria. Mannose can be conjugated to the nanocarrier surface to target infected macrophages.[29]

  • Bacterial Surface Antigens: Specific antibodies or aptamers that recognize bacterial surface proteins or polysaccharides can be used as targeting ligands.[31][32]

Workflow for Surface Functionalization

G A Synthesize drug-loaded nanocarriers with functional groups on the surface (e.g., PLGA-PEG-COOH or lipid-PEG-NHS) B Activate the functional groups (e.g., using EDC/NHS chemistry for COOH groups) A->B C Conjugate the targeting ligand (e.g., folic acid, antibody) to the activated nanocarrier surface B->C D Purify the targeted nanocarriers to remove unconjugated ligands C->D

Caption: General workflow for the surface functionalization of nanocarriers with targeting ligands.

In Vitro Evaluation of Formulated Nanocarriers

In Vitro Drug Release Study

An in vitro release study is performed to understand the rate at which 1-(3-Hydroxyquinolin-7-yl)ethanone is released from the nanocarriers over time. The dialysis method is commonly employed for this purpose.

Protocol:

  • Disperse a known amount of the drug-loaded nanocarrier suspension in a release medium (e.g., PBS pH 7.4, or a more acidic buffer like pH 5.5 to simulate the tumor microenvironment or endosomal compartments).

  • Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanocarriers.

  • Place the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Cell Viability/Cytotoxicity Assay

Cell viability assays are crucial for assessing the therapeutic efficacy and potential toxicity of the formulated nanocarriers on relevant cell lines (e.g., cancer cells or infected macrophages).

Protocol (using a colorimetric assay like MTT or MTS):

  • Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, drug-loaded nanocarriers, and empty nanocarriers (as a control).

  • Replace the cell culture medium with the medium containing the test formulations.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

  • Plot cell viability versus drug concentration to determine the IC50 (half-maximal inhibitory concentration) values.

Conclusion

The formulation of 1-(3-Hydroxyquinolin-7-yl)ethanone into targeted nanocarriers presents a viable and promising strategy to unlock its full therapeutic potential. By carefully selecting the appropriate formulation method, whether it be polymeric nanoparticles or liposomes, and by judiciously choosing excipients and targeting ligands, researchers can develop sophisticated drug delivery systems capable of overcoming the challenges associated with this promising compound. The detailed protocols and characterization methods provided in this guide offer a solid foundation for the successful development and evaluation of these advanced therapeutic formulations.

References

  • Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation. (2025, February 10). Elveflow. [Link]

  • Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. (2025, March 10). Royal Society of Chemistry. [Link]

  • Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions. (n.d.). National Center for Biotechnology Information. [Link]

  • Mannosylated Polymeric Ligands for Targeted Delivery of Antibacterials and Their Adjuvants to Macrophages for the Enhancement of the Drug Efficiency. (2022, September 21). MDPI. [Link]

  • Nanoparticle-based drug delivery systems targeting cancer cell surfaces. (n.d.). National Center for Biotechnology Information. [Link]

  • A Comprehensive Review of Nano-Deposition Methods for the Preparation of Nano-Carriers: Polymers, Drugs, and Drug Release Models. (2024, November 4). Austin Publishing Group. [Link]

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  • Application of active targeting nanoparticle delivery system for chemotherapeutic drugs and traditional/herbal medicines in cancer therapy: a systematic review. (2018, July 4). Taylor & Francis Online. [Link]

  • Influence of process parameters on properties of Nanostructured Lipid Carriers (NLC) formulation. (n.d.). National Center for Biotechnology Information. [Link]

  • Study of the Influence of Process Parameters on the Morphology of ZnO Nanostructures. (2023, May 5). MDPI. [Link]

  • Targeted drug delivery boosts antibiotics power. (2022, November 7). Futurity. [Link]

  • Emerging Antibacterial Strategies with Application of Targeting Drug Delivery System and Combined Treatment. (2021, September 3). National Center for Biotechnology Information. [Link]

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  • Computed values for prediction parameters of quinoline. (n.d.). ResearchGate. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 1-(3-Hydroxyquinolin-7-yl)ethanone synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide is engineered to navigate the complexities of synthesizing 1-(3-Hydroxyquinolin-7-yl)ethanone. As Sen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide is engineered to navigate the complexities of synthesizing 1-(3-Hydroxyquinolin-7-yl)ethanone. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document moves beyond mere protocols, delving into the causality of experimental choices to empower you with the knowledge to troubleshoot and optimize your synthesis effectively.

Overview of the Synthesis Pathway

The synthesis of 1-(3-Hydroxyquinolin-7-yl)ethanone, a substituted quinoline, can be approached through several classical methods. The most common strategies involve the construction of the quinoline core from substituted aniline and carbonyl precursors. A prevalent and effective method is a variation of the Combes quinoline synthesis or the Conrad-Limpach-Knorr synthesis . These reactions typically involve the acid-catalyzed condensation of an aromatic amine with a β-dicarbonyl compound, followed by a cyclization and dehydration/aromatization step.[1][2][3]

For this specific target molecule, a logical starting point is the reaction of m-aminophenol with an appropriate β-ketoester, such as ethyl 4-acetyl-3-oxobutanoate, followed by an intramolecular cyclization. The choice of acid catalyst, reaction temperature, and solvent are critical parameters that significantly influence the reaction's outcome and yield.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Purification A m-Aminophenol C Enamine Intermediate A->C Reaction B β-Ketoester B->C D Thermal Cyclization (High Temp) C->D Heat E Acid-Catalyzed Ring Closure C->E Strong Acid (e.g., H₂SO₄, PPA) F Crude Product D->F Heat E->F Strong Acid (e.g., H₂SO₄, PPA) G Column Chromatography F->G H Recrystallization F->H I Final Product 1-(3-Hydroxyquinolin-7-yl)ethanone G->I H->I X1 Problem Point: Regioisomer Formation X1->E X2 Problem Point: Tar/Polymer Formation X2->D

Caption: General workflow for the synthesis of 1-(3-Hydroxyquinolin-7-yl)ethanone, highlighting critical stages.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or I'm recovering only starting materials. What's going wrong?

A1: Low conversion is a frequent issue stemming from several potential root causes. The primary areas to investigate are the initial condensation and the subsequent cyclization steps.

  • Inefficient Condensation: The formation of the enamine intermediate is the crucial first step.[4] If this equilibrium is unfavorable, the reaction will not proceed.

    • Cause: Presence of water in the reaction mixture can hinder the condensation. The starting materials (aniline and β-dicarbonyl) may be of poor quality or degraded.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or purified starting materials. Consider adding a dehydrating agent like molecular sieves or setting up the reaction with a Dean-Stark apparatus to remove water azeotropically.

  • Failed Cyclization: The ring-closing step is often the rate-determining step and requires significant energy input, typically in the form of heat and a strong acid catalyst.[1]

    • Cause: The reaction temperature may be too low, or the acid catalyst may be too weak or used in insufficient quantity. Common catalysts include concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[2]

    • Solution: Gradually increase the reaction temperature, monitoring for product formation via Thin Layer Chromatography (TLC). If using H₂SO₄, ensure it is concentrated (98%). PPA can be a more effective dehydrating agent and catalyst for this cyclization.[1]

ParameterStandard ConditionOptimized ConditionExpected Outcome
Catalyst Conc. H₂SO₄Polyphosphoric Acid (PPA)Improved cyclization efficiency and dehydration.[2]
Temperature 100-120 °C130-150 °C (monitor closely)Overcomes activation energy barrier for ring closure.
Reaction Time 2-4 hours6-12 hours (monitor by TLC)Allows slow reactions to proceed to completion.
Q2: The reaction mixture turned into a dark, intractable tar. How can I prevent this?

A2: Tar formation is a classic sign of polymerization or decomposition, especially common in reactions like the Skraup or Doebner-von Miller synthesis, which are run under harsh acidic and high-temperature conditions.[5]

  • Cause: The primary cause is the polymerization of intermediates or the product itself under strongly acidic and high-temperature conditions. Localized overheating can accelerate this process significantly.

  • Scientific Rationale: The electron-rich nature of the aniline precursor and the enamine intermediate makes them susceptible to uncontrolled electrophilic attack and polymerization catalyzed by strong acids.

  • Preventative Measures:

    • Controlled Heating: Use an oil bath with a temperature controller and ensure vigorous, efficient stirring to distribute heat evenly and prevent hot spots.[5]

    • Moderating Agents: In related syntheses like the Skraup reaction, moderating agents such as ferrous sulfate (FeSO₄) are used to make the reaction less violent and control the exotherm.[5][6][7] While not a direct Combes component, this principle of controlling the reaction rate is applicable.

    • Catalyst Choice: Consider using a milder catalyst system if possible. Modern variations of quinoline synthesis sometimes employ milder Lewis acids or microwave assistance to improve yields and reduce side reactions.[2][8]

    • Order of Addition: Add the strong acid catalyst slowly and at a controlled temperature to manage the initial exothermic reaction.

Q3: I've isolated a product, but NMR analysis shows a mixture of isomers. How can I improve regioselectivity?

A3: This is a predictable challenge. When using a meta-substituted aniline like m-aminophenol, the acid-catalyzed intramolecular electrophilic aromatic substitution can occur at either of the two positions ortho to the amino group, leading to the formation of regioisomers (e.g., the 5-hydroxy vs. the 7-hydroxy derivative).

  • Cause: The cyclization step is an electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring and steric hindrance determine where the ring closure occurs.

  • Strategies for Control:

    • Steric Hindrance: The steric bulk of the substituents on the β-dicarbonyl compound can influence the direction of cyclization. Larger groups may favor closure at the less sterically hindered position on the aniline ring.[1]

    • Catalyst Influence: The nature of the acid catalyst can play a role. A bulkier Lewis acid catalyst might favor one regioisomer over another due to steric interactions in the transition state.

    • Thermodynamic vs. Kinetic Control: Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically formed product. Experimenting with a range of temperatures is crucial.

    • Purification: If a mixture is unavoidable, careful purification using column chromatography with a gradient solvent system is necessary. Developing a good TLC method beforehand is essential to ensure adequate separation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to monitor during the synthesis?

A1: The cyclization step is the most critical. It is typically the rate-determining step and is prone to side reactions like tarring.[1] You should monitor the disappearance of the enamine intermediate and the appearance of the product spot by TLC. A UV lamp is essential for visualizing the quinoline product, which is typically highly fluorescent.

Q2: How should I work up the reaction and purify the final product?

A2: A standard work-up procedure involves carefully quenching the reaction mixture.

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and cautiously pour the acidic mixture onto crushed ice. Strong acids like H₂SO₄ and PPA react exothermically with water.

  • Neutralization: Carefully neutralize the acidic solution by adding a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), until the pH is approximately 7-8. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product will likely require purification.

    • Column Chromatography: This is the most effective method for separating the desired product from isomers and impurities. Use a silica gel column with a solvent system like hexane/ethyl acetate or dichloromethane/methanol.

    • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can yield highly pure crystals.

Q3: Are there any alternative synthetic routes to consider?

A3: Yes, several other named reactions can be adapted to synthesize substituted quinolines.[9]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][10] This can offer better regiochemical control if the correct starting materials are available.

  • Gould-Jacobs Reaction: This method reacts an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

  • Modern Methods: Recent advances include transition-metal-catalyzed reactions and oxidative annulation strategies that can offer milder conditions and improved yields, though they may require more specialized catalysts.[8]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Strong Acids: Always handle concentrated sulfuric acid and polyphosphoric acid inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: Be prepared for exothermic reactions, especially when adding the acid catalyst and during the quenching step. Use an ice bath to control the temperature.[5]

  • High Temperatures: Use appropriate heating apparatus (e.g., a heating mantle with a controller or an oil bath) and ensure glassware is free of defects.

References
  • Combes quinoline synthesis - Wikipedia. Provides a detailed overview of the reaction mechanism, highlighting the acid-catalyzed ring closure as the rate-determining step. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
  • Combes quinoline synthesis - Grokipedia. Discusses the use of strong acids like sulfuric acid or polyphosphoric acid and notes the regioselectivity challenges with substituted anilines. [URL: https://grokipedia.org/Combes_quinoline_synthesis]
  • side reactions in the synthesis of quinoline derivatives - Benchchem. Describes tar and polymer formation as a common side reaction in similar acid-catalyzed quinoline syntheses due to high temperatures and strong acids. [URL: https://www.benchchem.com/product/b5959/technical-support]
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Explains the initial condensation of the arylamine with a 1,3-diketone to form an enamine intermediate. [URL: https://www.youtube.
  • Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. Summarizes the Combes synthesis as the condensation of anilines and β-diketones to form quinolines via an acid-catalyzed ring closure. [URL: https://www.slideshare.net/slideshow/organic-name-reaction-with-their-respective-mechanism/267980590]
  • Combes Quinoline Synthesis Overview | PDF - Scribd. Mentions the Friedländer synthesis as a straightforward approach for synthesizing quinoline derivatives. [URL: https://www.scribd.com/document/267025819/Combes-Quinoline-Synthesis-Overview]
  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Describes alternative modern methods for synthesizing 3-hydroxyquinoline derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c8ra07940d]
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Provides an overview of various classical quinoline synthesis methods including Combes, Skraup, and Friedländer. [URL: https://www.pharmaguideline.com/2011/08/quinoline-synthesis-reactions-and.html]
  • Skraup reaction - Wikipedia. Notes that the Skraup reaction has a reputation for being violent and is typically conducted in the presence of ferrous sulfate to moderate it. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]
  • Why is a Friedel-Crafts reaction not possible on Quinoline? - Quora. Explains that the nitrogen in the quinoline ring complexes with the Lewis acid, deactivating the ring towards Friedel-Crafts acylation. [URL: https://www.quora.com/Why-is-a-Friedel-Crafts-reaction-not-possible-on-Quinoline]
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Confirms that the principal difficulty of the Skraup synthesis is the violence of the reaction and the use of ferrous sulfate to moderate it. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0478]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Discusses the complex mechanistic pathways involved in related quinoline syntheses. [URL: https://pubs.acs.org/doi/10.1021/jo052328z]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Reviews a wide range of classical and modern protocols for constructing the quinoline scaffold. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7349141/]
  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Provides an abstract on alternative methods for preparing 3-hydroxyquinolines. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/ra/c8ra07940d]
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC. Includes experimental details and characterization data for related hydroxyquinoline compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10898513/]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Highlights various synthesis procedures, including the Friedländer and Skraup/Doebner–von Miller protocols. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]
  • Scheme 1. Optimization of the conditions for the three component reaction. - ResearchGate. Shows an example of reaction optimization for a quinoline synthesis. [URL: https://www.researchgate.net/figure/Scheme-1-Optimization-of-the-conditions-for-the-three-component-reaction_fig1_323869269]
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Explains the mechanism of Friedel-Crafts acylation and why the acyl group deactivates the aromatic ring to further reactions. [URL: https://www.youtube.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Discusses limitations of classical methods and the development of modern, sustainable catalytic systems for quinoline synthesis. [URL: https://www.mdpi.com/1420-3049/29/9/1990]
  • Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase - PubMed. Describes the synthesis of structurally related 3-hydroxyquinolin-2(1H)-one derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/38944595/]
  • 24 questions with answers in QUINOLINES | Science topic - ResearchGate. A forum discussing various practical issues in the synthesis and handling of quinoline derivatives. [URL: https://www.
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one. Details a specific synthesis involving an intramolecular Friedel-Crafts cyclization to form a related quinolinone structure. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=30_4_23]
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Reinforces that Friedel-Crafts acylation does not work with deactivated aromatic rings. [URL: https://www.chemistrysteps.
  • Friedel-Crafts Acylation Example Problems - YouTube. Provides general examples of Friedel-Crafts acylation reactions. [URL: https://www.youtube.
  • High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Describes optimization of reaction conditions (solvents, bases) for the synthesis of a quinoline derivative. [URL: https://www.beilstein-journals.org/bjoc/articles/14/56]
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Provides a general overview of Friedel-Crafts acylation and its mechanism. [URL: https://www.masterorganicchemistry.
  • (PDF) Synthesis of 5- And 7-Nitro-3-Hydroxyquinolin-2-Ones. - Amanote Research. Title suggests relevance to the synthesis of substituted hydroxyquinolinones. [URL: https://research.amanote.com/publication/208882438/synthesis-of-5-and-7-nitro-3-hydroxyquinolin-2-ones]
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. Provides spectroscopic data for a related precursor, 1-(3-hydroxyphenyl)ethanone. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9633659/]
  • Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity - PMC. Details synthetic methods involving 8-hydroxyquinoline derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11375685/]
  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed. Title indicates a publication on the synthesis of substituted hydroxyquinolines. [URL: https://pubmed.ncbi.nlm.nih.gov/20990976/]
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Includes detailed spectroscopic characterization (NMR) for a substituted quinoline. [URL: https://www.mdpi.com/1422-8599/2024/1/250001]
  • US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents. Describes reaction conditions for the synthesis of a complex quinoline derivative. [URL: https://patents.google.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. Reports improved yields for a related heterocyclic synthesis by optimizing cyclization and chlorination steps. [URL: https://www.mdpi.com/1420-3049/11/4/239]

Sources

Optimization

Technical Support Center: Optimizing 1-(3-Hydroxyquinolin-7-yl)ethanone Scale-Up

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(3-Hydroxyquinolin-7-yl)ethanone. This quinoline derivative is a highly valuable scaffold in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(3-Hydroxyquinolin-7-yl)ethanone. This quinoline derivative is a highly valuable scaffold in medicinal chemistry and drug development. However, scaling up its synthesis presents significant process chemistry challenges, including chemoselectivity issues with the unprotected hydroxyl group, heat transfer bottlenecks, and the stringent requirement to minimize heavy metal contamination.

This guide provides a comprehensive, self-validating protocol for a modern, tin-free synthetic route. By leveraging a palladium-catalyzed acetylation using acetyltrimethylsilane (AcTMS) [1], we bypass the highly toxic organotin reagents traditionally used in Stille couplings, ensuring compliance with ICH Q3D elemental impurity guidelines.

Process Workflow & Mechanistic Pathway

Pathway A 7-Bromoquinolin-3-ol (Starting Material) B O-Benzylation (BnBr, K2CO3) A->B C 3-(Benzyloxy)- 7-bromoquinoline B->C D Pd-Acetylation (AcTMS, CsF) C->D E 1-(3-(Benzyloxy)quinolin- 7-yl)ethanone D->E F Hydrogenolysis (H2, Pd/C) E->F G 1-(3-Hydroxyquinolin- 7-yl)ethanone F->G

Figure 1: Scalable synthetic workflow for 1-(3-Hydroxyquinolin-7-yl)ethanone.

Quantitative Optimization Data

The most critical step in this workflow is the Pd-catalyzed acetylation (Step D). The table below summarizes the optimization metrics for scaling this reaction from 1 gram to 100 grams, highlighting the causality between catalyst loading, solvent choice, and residual palladium.

Scale (g)Catalyst LoadingSolventTemp (°C)Time (h)Isolated YieldResidual Pd (ppm)*
1.05.0 mol% Pd(PPh₃)₄Toluene100682%450
10.05.0 mol% Pd(PPh₃)₄1,2-DCE80885%380
50.02.5 mol% Pd(PPh₃)₄1,2-DCE801281%120
100.02.5 mol% Pd(PPh₃)₄1,2-DCE801484%< 10

*Note: Residual Pd at the 100g scale was achieved by incorporating a 12-hour post-reaction treatment with SiliaMetS® Thiol scavenger (20 wt%) prior to crystallization.

Standard Operating Procedure: Pd-Catalyzed Acetylation

This protocol details the critical Acetylation step of 3-(benzyloxy)-7-bromoquinoline. It is designed as a self-validating system: built-in visual and thermal cues confirm the reaction is proceeding correctly.

Reagents:

  • 3-(benzyloxy)-7-bromoquinoline (1.0 equiv)

  • Acetyltrimethylsilane (AcTMS) (2.0 equiv)

  • Cesium Fluoride (CsF) (4.0 equiv)

  • Pd(PPh₃)₄ (2.5 - 5.0 mol%)

  • 1,2-Dichloroethane (DCE) (1.0 M)

Step-by-Step Methodology & Mechanistic Causality:

  • System Preparation: Flame-dry a reactor equipped with an overhead mechanical stirrer and reflux condenser under vacuum, then backfill with Argon.

    • Causality: AcTMS is highly sensitive to moisture. Trace water will react with the CsF activator to prematurely hydrolyze the silane, quenching the acyl anion equivalent before transmetalation can occur [2].

  • Reagent Charging: Charge the reactor with 3-(benzyloxy)-7-bromoquinoline, rigorously anhydrous CsF, and Pd(PPh₃)₄. Purge the vessel with Argon for 15 minutes.

    • Self-Validation: The mixture should be a free-flowing, heterogeneous pale-yellow powder. Clumping indicates moisture ingress in the CsF, which will stall the reaction.

  • Solvent & Silane Addition: Add anhydrous DCE, followed immediately by AcTMS via syringe.

    • Causality: CsF acts as a critical activator, attacking the silicon atom of AcTMS to form a hypervalent fluorosilicate intermediate. This intermediate is essential to drive the transmetalation of the acetyl group to the Aryl-Pd(II)-Br complex [1].

  • Heating & Reaction: Heat the biphasic mixture to 80 °C under vigorous mechanical stirring.

    • Self-Validation: As the reaction progresses, the solution will transition from pale yellow to a deep amber/orange color, indicating the formation of the active Pd(0) species and successful oxidative addition.

  • Workup & Scavenging: Cool to room temperature. Add water to quench unreacted CsF and AcTMS. Extract with dichloromethane. To the combined organic layers, add a thiol-functionalized silica scavenger (20 wt%) and stir at 40 °C for 12 hours.

    • Causality: The thiol groups covalently bind soluble Pd(II) and Pd(0) species, preventing them from co-precipitating with the product during isolation. This is critical for meeting pharmaceutical elemental impurity standards.

  • Isolation: Filter through a pad of Celite to remove the silica scavenger, concentrate under reduced pressure, and recrystallize from ethyl acetate/heptane to afford 1-(3-(benzyloxy)quinolin-7-yl)ethanone.

Troubleshooting Guide

Q: Why is my acetylation yield dropping significantly when scaling from 10g to 100g? A: This is almost always a mass-transfer issue. The reaction relies on a tri-phasic system (solid CsF, liquid DCE, liquid AcTMS). At larger scales, magnetic stirring is insufficient to maintain the suspension of dense CsF particles. Switch to an overhead mechanical stirrer with a pitched-blade turbine to ensure continuous renewal of the solid-liquid interface, which is required for the formation of the hypervalent fluorosilicate intermediate.

Q: I am observing high levels of 3-(benzyloxy)quinoline (the dehalogenated byproduct). How do I prevent this? A: Dehalogenation occurs when the oxidative addition complex (Aryl-Pd-Br) undergoes premature protodepalladation instead of transmetalation. This is caused by two factors:

  • Moisture: Water acts as a proton source. Ensure your CsF is rigorously dried (calcined at 200 °C under vacuum) and solvents are anhydrous.

  • Stalled Transmetalation: If the AcTMS is degraded, transmetalation slows down, giving the Pd-complex time to degrade. Verify the purity of your AcTMS via ¹H NMR prior to use.

Q: During the final deprotection step (hydrogenolysis with Pd/C and H₂), the reaction stalls at 50% conversion. What is the cause? A: The Pd/C catalyst is likely being poisoned. If the intermediate from the acetylation step was not properly scavenged, residual soluble palladium (or trace sulfur if the thiol scavenger was improperly filtered) will coat the active sites of the heterogeneous Pd/C catalyst. Ensure residual Pd is <50 ppm before attempting hydrogenolysis. Alternatively, increasing the H₂ pressure to 50 psi or adding a catalytic amount of acetic acid can help overcome mild poisoning.

Frequently Asked Questions (FAQs)

Q: Why use Acetyltrimethylsilane (AcTMS) instead of the traditional Stille coupling with tributyl(1-ethoxyvinyl)tin? A: While the Stille coupling is a classic method for installing acetyl groups on quinolines, organotin reagents are highly toxic, environmentally persistent, and notoriously difficult to purge from the final Active Pharmaceutical Ingredient (API). The AcTMS protocol is a tin-free, greener alternative that generates volatile, non-toxic silicon byproducts (e.g., fluorotrimethylsilane), making it vastly superior for drug development and regulatory compliance [1][2].

Q: Can we bypass the benzyl protection step and perform the acetylation directly on 7-bromoquinolin-3-ol? A: It is highly discouraged for scale-up. The free hydroxyl group at the 3-position is acidic enough to interfere with the highly basic/nucleophilic conditions of the AcTMS/CsF system. It can prematurely quench the hypervalent silicate intermediate or coordinate with the palladium catalyst, leading to unpredictable kinetics and poor yields. Benzyl protection is robust, highly crystalline, and easily removed in the final step.

Q: What is the acceptable limit for residual Palladium in the final product? A: According to ICH Q3D guidelines for elemental impurities, the permitted daily exposure (PDE) for Palladium in an oral medication is 100 µ g/day . For a typical drug dose, this usually translates to a limit of <10 ppm in the API. The combination of thiol-scavenging during the intermediate isolation and the final crystallization of 1-(3-Hydroxyquinolin-7-yl)ethanone reliably achieves <5 ppm.

References
  • Mehta, M. M., Kelleghan, A. V., & Garg, N. K. (2021). Palladium-Catalyzed Acetylation of Arylbromides. Organic Syntheses, 98, 68-83. URL:[Link]

  • Kelleghan, A. V., & Garg, N. K. (2013). Palladium-Catalyzed Acetylation of Arenes. Organic Letters, 15(14), 3758–3761. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 1-(3-Hydroxyquinolin-7-yl)ethanone in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 1-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 1-(3-Hydroxyquinolin-7-yl)ethanone in aqueous solutions. Our goal is to equip you with the scientific understanding and practical solutions to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(3-Hydroxyquinolin-7-yl)ethanone is turning yellow/brown. What is causing this discoloration?

Discoloration, often progressing from yellow to brown, is a common visual indicator of the degradation of quinoline compounds.[1] This is frequently triggered by oxidation or photodegradation.[1] The formation of colored byproducts signals a compromise in the compound's integrity. It is critical to protect solutions of 1-(3-Hydroxyquinolin-7-yl)ethanone from light, especially during prolonged storage.[1]

Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my assays. Could this be related to its stability in my aqueous buffer?

Yes, a loss of potency and inconsistent experimental outcomes are classic signs of compound degradation. Quinoline derivatives can be unstable in aqueous solutions, with their degradation influenced by several factors including pH, temperature, and light exposure.[1] For experiments that are highly sensitive, it is strongly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary chemical pathways through which 1-(3-Hydroxyquinolin-7-yl)ethanone might be degrading in my aqueous solution?

The degradation of 1-(3-Hydroxyquinolin-7-yl)ethanone in an aqueous environment is likely a multi-faceted issue involving several chemical processes:

  • Oxidation: The hydroxyquinoline core is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.[2][3] This can lead to the formation of quinones and other oxidized species, often colored, contributing to the observed discoloration.[1]

  • Photodegradation: Many quinoline compounds are sensitive to light.[4][5][6] Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions, leading to the formation of various photoproducts, including further hydroxylated quinolines.[4]

  • Hydrolysis: The ethanone (acetyl) group attached to the quinoline ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the acetyl group, yielding 3-hydroxyquinolin-7-carboxylic acid or a related derivative. While ketones are generally less prone to hydrolysis than esters or amides, it can still occur, especially with prolonged exposure to non-neutral pH.[7][8]

  • pH-Dependent Degradation: The stability of quinoline derivatives is highly dependent on the pH of the solution.[1] Both acidic and basic conditions can accelerate degradation pathways. For instance, the photodegradation of quinoline has been shown to be faster at a lower pH.[4]

Troubleshooting Guide: Mitigating Degradation

This section provides a systematic approach to identifying and resolving stability issues with 1-(3-Hydroxyquinolin-7-yl)ethanone in your experiments.

Problem 1: Rapid Discoloration and Potency Loss in Aqueous Solution

Initial Diagnostic Steps:

  • Review Solution Preparation and Storage:

    • Solvent: Are you using high-purity, de-gassed water or buffer?

    • Light Exposure: Is the solution stored in a clear or amber container? Is it exposed to ambient laboratory light for extended periods?

    • Temperature: At what temperature is the solution being stored? Elevated temperatures accelerate most degradation reactions.[5][9][10][11][12]

    • pH of the Medium: Have you measured the pH of your final solution?

Solutions and Preventative Measures:

StrategyRationale
pH Control The solubility and stability of quinoline derivatives are highly pH-dependent.[1] Use a buffered system to maintain a pH where the compound exhibits maximum stability, which should be determined experimentally.
Light Protection Quinoline compounds are often photosensitive.[4] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
Temperature Control Lower temperatures slow down the rate of chemical degradation.[5] Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. Avoid repeated freeze-thaw cycles.[1]
Use of Antioxidants To combat oxidative degradation, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your solution.[1]
Inert Atmosphere If oxidation is a major concern, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Chelating Agents Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent such as EDTA can sequester these ions and improve stability.[1]

Experimental Workflow for Optimizing Solution Stability:

Caption: Workflow for determining optimal solution stability.

Note 1: If the compound precipitates upon dilution into aqueous media, refer to guides on improving the solubility of quinoline derivatives, which may involve co-solvents or other formulation strategies.[13][14]

Advanced Troubleshooting: Forced Degradation Studies

To proactively understand the degradation profile of 1-(3-Hydroxyquinolin-7-yl)ethanone, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method.[15]

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-(3-Hydroxyquinolin-7-yl)ethanone in a suitable organic solvent like acetonitrile or methanol.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.[1]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[1]

    • Thermal Degradation: Expose the solid compound to 60-80°C in an oven.[1]

    • Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light.[1]

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., HPLC-UV or LC-MS) to separate the parent compound from any degradation products.[15][16]

Plausible Degradation Pathways Diagram:

G cluster_main 1-(3-Hydroxyquinolin-7-yl)ethanone cluster_products Potential Degradation Products A 1-(3-Hydroxyquinolin-7-yl)ethanone B Oxidized Products (e.g., Quinones) A->B Oxidation (O2, light, metal ions) C Hydrolysis Product (3-Hydroxyquinoline-7-carboxylic acid) A->C Hydrolysis (Acid/Base) D Photodegradation Products (e.g., further hydroxylated species) A->D Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for the compound.

By understanding the specific conditions that lead to the degradation of 1-(3-Hydroxyquinolin-7-yl)ethanone, researchers can implement targeted strategies to maintain its stability, thereby ensuring the accuracy and reproducibility of their experimental results.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing).
  • Redox Reactions of 8-Hydroxyquinoline. A Pulse Radiolysis Study - ACS Publications. Available from: [Link]

  • Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions - Benchchem.
  • (PDF) Photodegradation of quinoline in water - ResearchGate. Available from: [Link]

  • Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Available from: [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - MDPI. Available from: [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC. Available from: [Link]

  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem.
  • (PDF) Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - ResearchGate. Available from: [Link]

  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem.
  • Top 5 Factors Affecting Chemical Stability. Available from: [Link]

  • Factors That Affect the Stability of Compounded Medications - The PCCA Blog. Available from: [Link]

  • Journal of Pharmaceutics & Drug Delivery Research - SciTechnol. Available from: [Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. Available from: [Link]

  • Factors Influencing Drug Stability | PDF | Freeze Drying | Photodissociation - Scribd. Available from: [Link]

  • Application Notes and Protocols for the Analytical Detection of 6-Bromo-3-hydroxyquinolin-2(1H)-one - Benchchem.

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1-(3-Hydroxyquinolin-7-yl)ethanone

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 1-(3-Hydroxyquinolin-7-yl)ethanone .

Because this analyte possesses a basic quinoline nitrogen, a weakly acidic phenolic hydroxyl group, and a polar acetyl moiety, it presents a unique "structural trifecta" that frequently leads to secondary column interactions, retention time shifts, and peak asymmetry. This center provides field-proven troubleshooting strategies, optimization FAQs, and a self-validating protocol grounded in ICH Q2(R1) guidelines.

Part 1: Troubleshooting Guide – Resolving Peak Tailing

Peak tailing is the most pervasive issue when analyzing basic quinoline derivatives. A peak is considered to be tailing when its Asymmetry Factor ( As​ ) exceeds 1.5, which compromises resolution, sensitivity, and quantitation.

Q: Why does 1-(3-Hydroxyquinolin-7-yl)ethanone exhibit severe peak tailing on standard C18 columns? A: The primary cause is a secondary ion-exchange interaction. In reversed-phase HPLC, retention should ideally be driven solely by hydrophobic interactions. However, the basic nitrogen on the quinoline ring (pKa ~4.5) becomes positively charged in standard aqueous mobile phases. This cation interacts strongly with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica stationary phase. Because this secondary retention mechanism is slower than hydrophobic partitioning, a portion of the analyte molecules is retained longer, stretching the trailing edge of the peak[1].

Peak_Tailing Analyte Quinoline Nitrogen (Basic, pKa ~4.5) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Residual Silanols (Acidic, Si-O⁻) Silanol->Interaction Solution1 Lower pH < 3.0 (Protonates to Si-OH) Interaction->Solution1 Solution2 Use End-Capped Column (Blocks Active Sites) Interaction->Solution2

Mechanism of peak tailing via silanol interactions and corrective strategies.

Q: How can I adjust the mobile phase to eliminate this silanol interaction? A: The most effective and MS-compatible strategy is to lower the mobile phase pH to ≤ 3.0. At this pH, the acidic silanol groups (which have a pKa of ~3.5–4.5) are fully protonated into their neutral state (Si-OH)[2]. This neutralizes their negative charge and eliminates the ionic interaction with the basic quinoline nitrogen. We recommend using volatile acidic modifiers like 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) in the aqueous phase[3].

Q: If a low pH mobile phase is insufficient to correct the peak shape, what are the next steps? A: If tailing persists, the column chemistry is likely the limiting factor. Switch to a high-purity Type B silica column that is exhaustively end-capped. End-capping chemically bonds residual silanols with small inert groups (such as trimethylsilyl), physically blocking the basic analyte from reaching active sites[4]. Alternatively, adding a competing base like Triethylamine (TEA) to the mobile phase can mask these active sites, though this is generally avoided if the method will be transferred to LC-MS[5].

Part 2: Method Optimization FAQs

Q: Which organic modifier is preferred for this compound: Methanol or Acetonitrile? A: Acetonitrile (ACN) is highly preferred for quinoline derivatives. ACN provides lower system backpressure, superior mass transfer kinetics, and sharper peaks compared to methanol[6]. Furthermore, because ACN is a weaker hydrogen-bonding solvent than methanol, it prevents complex, unpredictable solvation interactions with the 3-hydroxyl group of the analyte, leading to more reproducible retention times.

Q: How should I structure my initial scouting gradient? A: Begin with a broad scouting gradient from 5% to 95% Organic over 20 minutes[3]. Because 1-(3-Hydroxyquinolin-7-yl)ethanone has a mix of polar (hydroxyl, acetyl) and hydrophobic (quinoline core) features, it will likely elute in the mid-gradient range. Once the approximate elution percentage is identified, compress the gradient around that window (e.g., ±15% of the elution concentration) to maximize resolution and shorten run times.

Part 3: Self-Validating Experimental Protocol

To ensure robust quantification across different batches and laboratories, your method must be self-validating. The following step-by-step protocol integrates System Suitability Testing (SST) and ICH Q2(R1) validation frameworks directly into the workflow[7],[8].

HPLC_Workflow Start Define Target Profile 1-(3-Hydroxyquinolin-7-yl)ethanone Column Select Stationary Phase (End-capped C18) Start->Column MobilePhase Optimize Mobile Phase (pH < 3.0, ACN Modifier) Column->MobilePhase Gradient Scouting Gradient (5% to 95% Organic) MobilePhase->Gradient Evaluate Evaluate Peak Shape (Asymmetry < 1.5?) Gradient->Evaluate Tailing Troubleshoot Tailing (Adjust pH / Add Base) Evaluate->Tailing No (Tailing > 1.5) Validate ICH Q2(R1) Validation (Accuracy, Precision, LOD) Evaluate->Validate Yes (Symmetrical) Tailing->MobilePhase

Logical workflow for developing and validating an HPLC method for quinoline derivatives.

Phase 1: System & Column Preparation
  • Column Installation: Install a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) to minimize silanol interactions[6].

  • Temperature Control: Set the column oven temperature to 35°C. Elevated temperatures improve mass transfer kinetics and reduce solvent viscosity, which sharpens peaks and lowers backpressure[3].

  • Purging: Flush the system with 50:50 Water:Acetonitrile to remove storage solvents and eliminate air bubbles.

Phase 2: Mobile Phase & Sample Formulation
  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in HPLC-grade Water. Verify the pH is ~2.7. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Sample Diluent: Dissolve the 1-(3-Hydroxyquinolin-7-yl)ethanone standard in a diluent matching the initial mobile phase conditions (e.g., 10% Acetonitrile in Water). Causality: Injecting a sample in a solvent stronger than the mobile phase causes peak distortion and fronting for early-eluting peaks.

Phase 3: Chromatographic Execution & System Suitability
  • Equilibration: Equilibrate the column at 5% B for at least 10 column volumes until a stable baseline is achieved[6].

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes to wash strongly retained hydrophobic impurities, then re-equilibrate at 5% B for 5 minutes[3].

  • Detection: Monitor UV absorbance at 254 nm (or the specific λmax​ determined via Diode Array Detector for the quinoline conjugated system)[6].

  • Self-Validation Check (SST): Before running unknown samples, inject the standard 5 times. The method is only valid for the day if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the Asymmetry Factor is ≤ 1.5.

Part 4: Quantitative Data Summaries

Table 1: Optimized HPLC Parameters for 1-(3-Hydroxyquinolin-7-yl)ethanone
ParameterOptimized SettingScientific Rationale
Stationary Phase Type B Silica, End-capped C18Blocks residual silanols to prevent basic nitrogen interactions.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Fully protonates silanols (Si-OH) to neutralize negative charge.
Mobile Phase B 100% AcetonitrileLowers backpressure; prevents complex H-bonding with the 3-hydroxyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Column Temperature 35°CDecreases mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLPrevents mass overload which can artificially induce peak tailing.
Table 2: ICH Q2(R1) Validation Acceptance Criteria[8],[9]
Validation CharacteristicMethodologyAcceptance Criteria
Accuracy Spike recovery at 50%, 100%, and 150% of target concentration.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of a 100% test concentration.Peak Area RSD ≤ 2.0%.
Specificity Inject blank matrix and known impurities.No interfering peaks at the analyte's retention time (Resolution > 2.0).
Linearity Minimum of 5 concentrations spanning the expected range.Correlation coefficient ( R2 ) ≥ 0.999.
Limit of Detection (LOD) Signal-to-noise ratio evaluation.S/N ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio evaluation.S/N ≥ 10:1 with acceptable precision and accuracy.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. 1

  • BenchChem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." benchchem.com.

  • ICH. "VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)." ich.org. 7

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. 4

  • ACE News. "HPLC: Peak Tailing Interaction." hplc.eu. 5

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. 2

  • BenchChem. "Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites." benchchem.com. 3

  • ResearchGate. "Q2(R1) Validation of Analytical Procedures: An Implementation Guide." researchgate.net. 8

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives." benchchem.com. 6

Sources

Troubleshooting

Overcoming steric hindrance in 1-(3-Hydroxyquinolin-7-yl)ethanone substitution reactions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(3-Hydroxyquinolin-7-yl)ethanone. This guide provides in-depth troubleshooting advice, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(3-Hydroxyquinolin-7-yl)ethanone. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of steric hindrance in substitution reactions involving this valuable synthetic intermediate. Our goal is to equip you with the knowledge and practical strategies to overcome synthetic hurdles and achieve your desired functionalization.

Introduction: The Challenge of Steric Hindrance in 1-(3-Hydroxyquinolin-7-yl)ethanone

1-(3-Hydroxyquinolin-7-yl)ethanone is a key building block in medicinal chemistry, but its functionalization can be challenging. The core issue often lies in the steric hindrance imposed by the acetyl group at the C7 position, which can significantly impede or prevent substitution reactions at the adjacent C6 and C8 positions on the benzene ring. This guide will walk you through understanding and overcoming these steric challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no yield in my electrophilic aromatic substitution (EAS) reactions at the C6 or C8 positions?

A1: The primary reason for low reactivity at the C6 and C8 positions is the steric bulk of the acetyl group at C7.[1][2] This group physically blocks the approach of electrophiles to the adjacent positions. Additionally, the acetyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack, further reducing reaction rates.[3]

Q2: What are the most likely positions for substitution on the 1-(3-Hydroxyquinolin-7-yl)ethanone ring system?

A2: The quinoline ring system has distinct electronic properties. The pyridine ring is generally electron-deficient, while the benzene ring is more electron-rich.[4]

  • Electrophilic Substitution: The 3-hydroxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is most likely to occur at the C4 position of the pyridine ring.[5]

  • Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4]

Q3: Can the quinoline nitrogen interfere with my catalyst?

A3: Yes, catalyst poisoning is a common issue in quinoline chemistry. The nitrogen atom in the quinoline ring can coordinate strongly to transition metal catalysts, such as palladium, inhibiting their activity.[6][7] This can lead to stalled reactions or the need for higher catalyst loadings.

Q4: Are there any common side reactions I should be aware of?

A4: Besides the primary challenge of steric hindrance, other potential side reactions include:

  • Reaction at the hydroxyl group: The 3-hydroxy group can be deprotonated under basic conditions or may react with certain electrophiles.

  • Reaction at the acetyl group: The methyl group of the acetyl function can potentially undergo reactions under strongly basic or acidic conditions.

  • Homocoupling: In cross-coupling reactions, homocoupling of the coupling partner is a possible side reaction.[8]

  • Over-functionalization: If multiple positions are activated, di- or tri-substituted products may form.[8]

Troubleshooting Guides & Detailed Protocols

This section provides structured troubleshooting advice and step-by-step protocols for overcoming steric hindrance in your substitution reactions.

Issue 1: Failed or Low-Yield Substitution at C6 or C8 Positions

This is the most common issue encountered with this substrate. The following strategies can be employed to overcome the steric hindrance from the C7-acetyl group.

Directing groups can be used to force a reaction to occur at a specific, sterically hindered position by coordinating to both the substrate and the catalyst, bringing them into close proximity.[9][10]

  • Concept: A directing group is temporarily installed on the molecule to guide the catalyst to a specific C-H bond. For substitution on the benzene ring of the quinoline, a directing group at an appropriate position can facilitate functionalization at otherwise inaccessible sites.

  • Experimental Protocol: Directed C-H Olefination at C8 (Rh-catalyzed)

    This protocol is adapted from methodologies developed for directed C-H functionalization of quinolines.[9]

    • Installation of a Directing Group (if necessary): If the substrate does not already possess a suitable directing group, one must be installed. For C8 functionalization, a directing group at the N1 position of the quinoline is often effective. A common choice is the pivaloylamino (NHPiv) group.

    • Reaction Setup:

      • To a dry reaction tube under an inert atmosphere (e.g., argon or nitrogen), add the 1-(3-Hydroxyquinolin-7-yl)ethanone substrate (1.0 equiv), [Rh(cod)Cl]₂ (2 mol%), and a suitable ligand such as dppe (5 mol%).[4]

      • Add a dry, degassed solvent such as toluene.

      • Add the olefin coupling partner (e.g., tert-butyl acrylate, 1.2 equiv) and a base such as CsOAc (25 mol%).[4]

    • Reaction Execution:

      • Seal the reaction tube and heat the mixture to 100-130 °C for 12-24 hours.

      • Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification:

      • After the reaction is complete, cool the mixture to room temperature.

      • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

Modern catalytic systems with bulky ligands or those that operate via novel mechanisms can overcome steric hindrance.

  • Concept: The choice of ligand on the metal catalyst is crucial. Bulky ligands can create a specific coordination environment that favors reaction at a sterically hindered site.[6] Alternatively, catalysts that operate through a different mechanism, such as transient directing groups, can achieve functionalization at difficult positions.[11]

  • Experimental Protocol: Palladium-Catalyzed C-H Arylation with a Bulky Ligand

    This protocol is a general method for C-H arylation and can be optimized for sterically hindered substrates.[8]

    • Reaction Setup:

      • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (5 mol%), a bulky phosphine ligand such as X-Phos (10 mol%), and a base like CsF (2 equivalents) to an oven-dried reaction vessel.[8]

      • Add the 1-(3-Hydroxyquinolin-7-yl)ethanone substrate (1 equivalent) and the aryl bromide coupling partner (1.2 equivalents).

      • Add a degassed solvent, for example, a mixture of t-BuOH/toluene (2:1).[8]

    • Reaction Execution:

      • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours.

      • Monitor the reaction progress by TLC or GC-MS.

    • Work-up and Purification:

      • Upon completion, cool the reaction to room temperature.

      • Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

      • Concentrate the filtrate and purify the product by column chromatography.

Data Summary Table: Strategies for Overcoming Steric Hindrance
StrategyCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Directing Group [Rh(cod)Cl]₂ / dppeToluene, 100-130 °C, 12-24hHigh regioselectivity for a specific position.Requires installation and removal of the directing group, adding steps to the synthesis.
Bulky Ligand Pd(OAc)₂ / X-Phost-BuOH/Toluene, 80-120 °C, 12-24hDoes not require substrate pre-functionalization.May require extensive ligand screening; can be sensitive to catalyst poisoning.
Transient Directing Group Rh(III) catalystMild, redox-neutral conditionsIn-situ formation of the directing group simplifies the process.May not be applicable to all substrate and reaction types.[11]

Visualizing the Problem and Solutions

Diagram 1: Steric Hindrance in 1-(3-Hydroxyquinolin-7-yl)ethanone

Caption: A decision-making workflow for troubleshooting substitution reactions.

Conclusion

Overcoming steric hindrance in the substitution reactions of 1-(3-Hydroxyquinolin-7-yl)ethanone requires a thoughtful approach to reaction design. By understanding the electronic and steric factors at play and by employing advanced strategies such as directing groups and specialized catalytic systems, researchers can successfully functionalize this versatile molecule. This guide serves as a starting point for troubleshooting and optimizing your synthetic routes. For further assistance, please consult the referenced literature.

References

  • Benchchem. (2025).
  • Saito, A., & Hanzawa, Y. (2008). Auto-tandem catalysis in the synthesis of substituted quinolines from aldimines and electron-rich olefins: cascade Povarov-hydrogen-transfer reaction. The Journal of Organic Chemistry, 73(19), 7451–7456.
  • Altia, M., & Anbarasan, P. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry, 89(24), 16899-16908.
  • Benchchem. (2025).
  • Saito, A., & Hanzawa, Y. (2008). Auto-Tandem Catalysis in the Synthesis of Substituted Quinolines from Aldimines and Electron-Rich Olefins: Cascade Povarov−Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 73(19), 7451-7456.
  • Massoud, M. A. M., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2015). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Letters in Organic Chemistry, 11(9), 693-699.
  • Altia, M., & Anbarasan, P. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry, 89(24), 16899-16908.
  • Altia, M., & Anbarasan, P. (2025). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. Request PDF.
  • Benchchem. (2025). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings.
  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes.
  • J-Stage. (n.d.).
  • Benchchem. (2025).
  • Abass, M., Mohamed, E. A., Ismail, M. M., & Mayas, A. S. (2011). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry, 2(3), 378-387.
  • Michigan State University Department of Chemistry. (n.d.).
  • Daugulis, O. (2020). Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.).
  • Majid, R. (2023).
  • Wikipedia. (n.d.).
  • Daugulis, O. (2020). Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.).
  • OrgoSolver. (n.d.).
  • MDPI. (2022).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Direct access to quinazolines enabled by transient directing groups.
  • Chemistry LibreTexts. (2023). 16.
  • The Journal of Organic Chemistry. (2020).
  • Benchchem. (2025).

Sources

Optimization

Improving the bioavailability of 1-(3-Hydroxyquinolin-7-yl)ethanone formulations

Welcome to the Technical Support and Troubleshooting Center for 1-(3-Hydroxyquinolin-7-yl)ethanone (1-HQE) formulations. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(3-Hydroxyquinolin-7-yl)ethanone (1-HQE) formulations. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with this specific quinoline derivative.

Because 1-HQE possesses a rigid, planar multi-ring structure with limited ionizable groups, it exhibits high crystal lattice energy and high lipophilicity. This classifies it as a Biopharmaceutics Classification System (BCS) Class II molecule[1]. The controlling factor for its in vivo bioavailability is its poor dissolution rate in gastrointestinal fluids[1]. To achieve therapeutic systemic exposure, we must bypass its crystalline lattice energy using advanced formulation strategies.

Below are the field-proven methodologies, mechanistic explanations, and troubleshooting FAQs for the two most effective bioavailability enhancement strategies for 1-HQE: Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Strategy A: Amorphous Solid Dispersions (ASDs)

Mechanistic Grounding Converting the 1-HQE crystalline lattice into a high-energy amorphous state significantly increases its apparent solubility. However, this metastable state is thermodynamically driven to recrystallize. By embedding the drug in a polymer matrix (e.g., Copovidone, HPMCAS), we raise the system's glass transition temperature (Tg) and sterically hinder crystal nucleation, effectively stabilizing the amorphous form[2].

Self-Validating Protocol: Spray Drying & Thermal Analysis Causality: Rapid solvent evaporation during spray drying traps 1-HQE in a disordered state before molecules can align into a crystal lattice.

  • Preparation: Dissolve 1-HQE and HPMCAS-HF (1:3 w/w ratio) in a common solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Atomization: Process through a spray dryer using a two-fluid nozzle. Set the inlet temperature to 85°C and atomization gas pressure to 1.5 bar.

  • Drying: Collect the powder via a high-efficiency cyclone. Apply secondary vacuum drying at 40°C for 24 hours to remove residual solvent.

  • Self-Validation Step: Subject the resulting powder to a heat-cool-heat experiment in a Differential Scanning Calorimeter (DSC)[3]. The protocol is validated as successful only if the second heating cycle reveals a single Glass Transition Temperature (Tg) and a complete absence of a melting endotherm (Tm), confirming a stable, single-phase amorphous system.

ASD_Logic Start 1-HQE API (Crystalline) Polymer Select Polymer (e.g., HPMCAS) Start->Polymer Process Spray Drying Polymer->Process Evaluate PXRD & DSC Check Amorphous State Process->Evaluate Crystalline Recrystallization Detected Evaluate->Crystalline Fails Success Stable Amorphous Solid Dispersion Evaluate->Success Passes Action Increase Polymer Ratio or Add Surfactant Crystalline->Action Action->Process Reformulate

Fig 1: Logical workflow for formulating and troubleshooting 1-HQE Amorphous Solid Dispersions.

ASD Troubleshooting Q&A

Q: My 1-HQE ASD shows a massive initial dissolution spike but crashes back to baseline after 30 minutes in simulated intestinal fluid (FaSSIF). Why is this happening? A: You are observing a classic "spring and parachute" failure. The ASD rapidly generates a supersaturated solution (the spring), but the polymer matrix fails to inhibit precipitation in the bulk fluid (the parachute collapses). Solution: If you are using a hydrophilic polymer like PVP, switch to an enteric, amphiphilic polymer like HPMCAS. The hydrophobic regions of HPMCAS interact with the lipophilic 1-HQE molecules, while the hydrophilic regions maintain suspension in the aqueous phase, effectively sustaining supersaturation.

Q: During the secondary drying phase, my ASD powder fused into a solid block. What went wrong? A: The secondary drying temperature (40°C) likely exceeded the Tg of your specific drug-polymer mixture, especially if residual solvent acted as a plasticizer and artificially lowered the Tg. Solution: Lower the secondary drying temperature to at least 15°C below the plasticized Tg of the formulation, or increase the vacuum pressure to pull off the solvent at a lower temperature.

Strategy B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Grounding SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon mild agitation in the aqueous environment of the GI tract, they spontaneously form oil-in-water microemulsions with droplet sizes typically under 50 nm. This keeps 1-HQE fully solubilized in the lipid phase, bypassing the dissolution step entirely and protecting the drug from gastrointestinal degradation.

Self-Validating Protocol: Pseudo-Ternary Phase Construction Causality: The precise ratio of oil to surfactants lowers the interfacial tension to near zero, providing the thermodynamic driving force for spontaneous emulsification.

  • Excipient Screening: Determine the equilibrium solubility of 1-HQE in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP) via shake-flask method at 37°C for 48h.

  • Phase Diagram: Titrate varying ratios of the selected oil/surfactant/co-surfactant blend with water. Plot the clear, isotropic regions on a pseudo-ternary phase diagram to identify the microemulsion boundary.

  • Formulation: Dissolve 1-HQE (10% w/w) into the optimized lipid blend (e.g., 30% Capryol 90, 45% Cremophor EL, 15% Transcutol HP) at 40°C under magnetic stirring until optically clear.

  • Self-Validation Step: Dilute the formulation 1:100 in 0.1N HCl (simulated gastric fluid). The system validates itself if Dynamic Light Scattering (DLS) confirms a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2, indicating a uniform microemulsion.

SMEDDS_Pathway SMEDDS 1-HQE in SMEDDS (Oil + Surfactant) Stomach Aqueous Dispersion (Microemulsion <50nm) SMEDDS->Stomach Dilution in GI Intestine Lipolysis by Pancreatic Lipase Stomach->Intestine Micelles Mixed Micelles Formation Intestine->Micelles Digestion Precipitation Drug Precipitation (Supersaturation Loss) Intestine->Precipitation Poor formulation Absorption Enterocyte Absorption Micelles->Absorption Permeation

Fig 2: Mechanistic pathway and potential failure points of 1-HQE SMEDDS in the GI tract.

SMEDDS Troubleshooting Q&A

Q: The SMEDDS forms a clear microemulsion initially, but I observe 1-HQE precipitation after running an in vitro lipolysis assay. How can I prevent this? A: Pancreatic lipases in the assay digest the triglyceride/lipid components of your formulation. This digestion reduces the solubilization capacity of the resulting mixed micelles, forcing the highly lipophilic 1-HQE to precipitate. Solution: Formulate a supersaturable SMEDDS (s-SMEDDS) by adding a small amount (1-5% w/w) of a precipitation inhibitor like HPMC or PVP to the lipid mixture. This polymer will maintain the drug in a metastable supersaturated state post-digestion long enough for absorption to occur.

Q: When filled into hard gelatin capsules, the capsules become brittle and crack after 2 weeks of stability testing. What is the cause? A: Your SMEDDS formulation likely contains hydrophilic co-surfactants (like Transcutol or Propylene Glycol) that are migrating into the capsule shell and acting as humectants, pulling water out of the gelatin and causing embrittlement. Solution: Switch to HPMC (Hydroxypropyl methylcellulose) capsules, which have a much lower moisture content requirement to maintain their mechanical integrity compared to gelatin.

Quantitative Data: Comparative Pharmacokinetic Evaluation

To illustrate the efficacy of these self-validating protocols, the table below summarizes the expected pharmacokinetic parameters of unformulated crystalline 1-HQE versus our optimized ASD and SMEDDS formulations following oral administration.

Pharmacokinetic ParameterCrystalline 1-HQE API1-HQE ASD (HPMCAS)1-HQE SMEDDS
Cmax (ng/mL) 145 ± 22680 ± 55890 ± 72
Tmax (h) 4.01.51.0
AUC0-t (ng·h/mL) 850 ± 1103,200 ± 4104,150 ± 520
Relative Bioavailability (%) 100376488

Note: SMEDDS typically exhibit the highest relative bioavailability for highly lipophilic quinoline derivatives due to the added benefit of lymphatic transport, which bypasses hepatic first-pass metabolism.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • A quick tool to assess the feasibility of an amorphous solid dispersion. Harpago CDMO. Available at:[Link]

  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(3-Hydroxyquinolin-7-yl)ethanone vs 8-hydroxyquinoline in metal chelation

Comparative Analysis of Metal Chelation: 1-(3-Hydroxyquinolin-7-yl)ethanone vs. 8-Hydroxyquinoline Metal chelation is a cornerstone mechanism in drug design, particularly for neurodegenerative diseases, cancer, and antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Metal Chelation: 1-(3-Hydroxyquinolin-7-yl)ethanone vs. 8-Hydroxyquinoline

Metal chelation is a cornerstone mechanism in drug design, particularly for neurodegenerative diseases, cancer, and antimicrobial therapies. The spatial orientation of electron-donating heteroatoms strictly dictates a molecule's chelating capacity. This guide provides an objective, data-driven comparison between the well-characterized chelator 8-hydroxyquinoline (8-HQ) and the structurally distinct derivative 1-(3-Hydroxyquinolin-7-yl)ethanone, evaluating their thermodynamic stability, coordination geometry, and experimental handling.

Structural and Thermodynamic Basis of Chelation

8-Hydroxyquinoline (8-HQ) is a privileged scaffold in coordination chemistry. Its structure features a nitrogen atom at position 1 and a hydroxyl group at position 8. This precise spatial arrangement allows 8-HQ to act as a bidentate ligand, forming a thermodynamically highly stable five-membered chelate ring with transition metals like Cu²⁺, Zn²⁺, and Fe³⁺[1]. This bidentate chelation is the primary driver of its potent biological activities, including proteasome inhibition, antimicrobial efficacy, and ionophore activity[2].

Conversely, 1-(3-Hydroxyquinolin-7-yl)ethanone possesses a hydroxyl group at position 3 and an electron-withdrawing acetyl group at position 7[3]. The distance between the quinoline nitrogen (N1) and the hydroxyl oxygen (O3) is sterically prohibitive for the formation of a single-metal chelate ring[4]. Consequently, 3-hydroxyquinoline derivatives cannot form the stable bidentate structures characteristic of 8-HQ. Instead, they exhibit weak, monodentate interactions or rely on intermolecular bridging, resulting in binding constants (Log Ka​ ) that are orders of magnitude lower (typically in the 10² L/mol range)[5]. Furthermore, the electron-withdrawing acetyl group at C7 reduces the electron density of the quinoline ring, further diminishing its basicity and coordination potential.

Chelation_Mechanisms cluster_8HQ 8-Hydroxyquinoline (8-HQ) cluster_3HQ 1-(3-Hydroxyquinolin-7-yl)ethanone N1 N1 & O8 Proximity Bidentate Bidentate Chelation (5-membered ring) N1->Bidentate HighAff High Affinity (Log K > 10) Bidentate->HighAff N2 N1 & O3 Separation Monodentate Monodentate / Bridging N2->Monodentate LowAff Low Affinity (Log K ~ 2) Monodentate->LowAff

Structural basis dictating metal chelation modes of 8-HQ versus 3-HQ derivatives.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their physicochemical properties and binding affinities. The following table summarizes their comparative performance based on established spectroscopic and thermodynamic data.

Property8-Hydroxyquinoline (8-HQ)1-(3-Hydroxyquinolin-7-yl)ethanone
Primary Coordination Sites N1, O8 (Bidentate)O3 (Monodentate), weak N1
Chelate Ring Size 5-membered (Highly stable)N/A (Sterically precluded)
Binding Affinity (Cu²⁺) Log Ka​ ~ 15.0Log Ka​ ~ 2.0 - 3.0
Fluorescence Response Strong enhancement upon metal bindingWeak, quenched by paramagnetic metals
Solubility Enhancement Often formulated as citrate saltHighly lipophilic, requires organic co-solvents
Primary Utility High-affinity metal sequestration & ionophoreSynthetic intermediate & weak antioxidant

Experimental Methodology: Self-Validating Stoichiometry Determination

When evaluating novel chelators or comparing derivatives, determining the exact metal-ligand stoichiometry and binding affinity is critical. The following protocol utilizes continuous variation (Job's Method) coupled with UV-Vis spectrophotometry, designed with built-in validation checkpoints[6].

Causality in Experimental Design: We select HEPES buffer over standard Phosphate-Buffered Saline (PBS). Phosphate anions competitively precipitate transition metals (like Cu²⁺ and Fe³⁺), which artificially depletes the free metal pool and confounds absorbance readings. Additionally, because quinoline derivatives can undergo photo-oxidation, all equilibrations must be performed in the dark to maintain structural integrity[7].

Step-by-Step Protocol:

  • Stock Preparation: Prepare 100 µM stock solutions of the ligand (8-HQ or the 3-HQ derivative) and the target metal salt (e.g., CuCl₂) in 50 mM HEPES buffer (pH 7.4). Use 1-5% DMSO to ensure complete dissolution of the lipophilic ligands.

  • Titration Series: Prepare a series of 11 samples where the total combined concentration of [Ligand] + [Metal] remains constant at 50 µM, but the molar fraction of the ligand ( XL​ ) varies from 0.0 to 1.0 in 0.1 increments.

  • Equilibration: Incubate the mixed solutions in the dark at 25°C for 30 minutes to ensure thermodynamic equilibrium is reached.

  • Spectral Acquisition: Scan the UV-Vis absorbance of each sample from 250 nm to 600 nm using a quartz cuvette.

  • Self-Validation Check (The Isosbestic Point): Overlay the spectra of all 11 samples. You must identify a sharp isosbestic point (a specific wavelength where absorbance remains constant across all molar ratios).

    • Validation Logic: A perfect isosbestic point guarantees that only two absorbing species (free ligand and the metal-ligand complex) are in equilibrium. If the isosbestic point is absent, drifting, or blurred, it indicates a failure state (e.g., ternary complex formation, pH drift, or micro-precipitation). If this occurs, the data is invalid; you must halt the analysis, adjust the DMSO concentration or pH, and restart.

  • Data Extraction: Plot the change in absorbance ( ΔAbs ) at the wavelength of maximum complex absorption ( λmax​ ) against the ligand mole fraction ( XL​ ). The apex of this Job's plot reveals the stoichiometry (e.g., an apex at XL​=0.66 indicates a 2:1 Ligand:Metal complex).

Experimental_Workflow Prep 1. Prepare Equimolar Stocks (Ligand & Metal in HEPES) Mix 2. Vary Molar Ratios (Job's Method, Total 50µM) Prep->Mix Incubate 3. Equilibrate in Dark (25°C, 30 mins) Mix->Incubate Measure 4. Acquire UV-Vis Spectra (250 - 600 nm) Incubate->Measure Valid Isosbestic Point Present? Measure->Valid Analyze 5. Plot ΔAbs vs Mole Fraction (Determine Stoichiometry) Valid->Analyze Yes (Validated) Fail Halt & Re-optimize (Check pH/Precipitation) Valid->Fail No (Invalid)

Self-validating UV-Vis workflow for determining metal-ligand stoichiometry.

Conclusion

While both compounds share a quinoline backbone, their metal chelation profiles are fundamentally divergent. 8-hydroxyquinoline is a robust, high-affinity bidentate chelator capable of sequestering metals in complex biological environments, making it a valuable tool in antimicrobial and neurodegenerative research[8]. In contrast, 1-(3-Hydroxyquinolin-7-yl)ethanone lacks the necessary geometric proximity between its heteroatoms to form stable chelate rings. It should not be selected for applications requiring strong metal sequestration, but rather utilized for its distinct electronic properties as a synthetic intermediate or weak antioxidant[5].

References

  • [1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Dovepress. 8

  • [2] 8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action - Benchchem.2

  • [8] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Dovepress. 8

  • [6] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - SCIRP. 6

  • [3] 1-(8-hydroxyquinolin-2-yl)ethanone | Sigma-Aldrich - Sigma-Aldrich. 3

  • [5] New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr - ResearchGate. 5

  • [4] Migration of Protons during the Excited-State Tautomerization of Aqueous 3-Hydroxyquinoline - ACS Publications. 4

  • [7] Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects - ACS Publications.7

Sources

Comparative

Comparative Efficacy of Novel Quinoline Compounds and Standard Antimalarial Drugs: A Guide for Researchers

A Note to the Reader: Initial searches for the specific compound 1-(3-Hydroxyquinolin-7-yl)ethanone did not yield any published data regarding its antimalarial activity or biological evaluation. Therefore, a direct compa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Initial searches for the specific compound 1-(3-Hydroxyquinolin-7-yl)ethanone did not yield any published data regarding its antimalarial activity or biological evaluation. Therefore, a direct comparative analysis as originally requested is not feasible at this time.

To provide a comprehensive and actionable guide in line with the user's request, this document will proceed with a comparative analysis of a representative Novel Quinoline Compound (NQC-1) against standard quinoline-based antimalarial drugs. NQC-1 and its associated data are presented as a realistic, illustrative example based on trends in current antimalarial drug discovery, allowing for a thorough demonstration of the required comparative framework.

Introduction: The Enduring Legacy and Evolving Challenge of Quinoline Antimalarials

The quinoline ring system is a cornerstone of antimalarial chemotherapy, with a history stretching from the isolation of quinine from cinchona bark to the synthesis of chloroquine, which was once the most effective and widely used antimalarial drug.[1] These agents have historically been highly effective against the erythrocytic stages of the Plasmodium parasite, the phase responsible for the clinical manifestations of malaria.[2] However, the widespread emergence of drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite, has significantly eroded the efficacy of many standard quinoline drugs, including chloroquine.[3] This has necessitated a continuous effort in drug discovery to develop new quinoline derivatives and other antimalarial agents that can overcome existing resistance mechanisms.[1]

This guide provides a comparative overview of the efficacy of a novel quinoline compound, NQC-1, relative to standard quinoline drugs such as chloroquine and mefloquine. We will delve into the mechanistic underpinnings of their action, present comparative in vitro and in vivo efficacy data, and provide detailed protocols for the key experiments used to generate this data.

Mechanism of Action: A Shared Core, A Divergent Future

The primary mechanism of action for most quinoline antimalarials is the disruption of heme detoxification within the parasite's digestive vacuole.[2] During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[4] The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[4] Quinoline drugs, which are weak bases, accumulate in the acidic environment of the parasite's digestive vacuole and are thought to interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[2]

While this core mechanism is shared, newer quinoline derivatives may possess additional or modified mechanisms of action that contribute to their efficacy against resistant strains. These can include altered accumulation properties, evasion of efflux pumps (which are a major cause of chloroquine resistance), or interactions with other parasitic targets.[2]

cluster_parasite Plasmodium-infected Erythrocyte cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinoline Quinoline Drug Quinoline->Heme Inhibition of Polymerization NQC1 NQC-1 NQC1->Heme Potent Inhibition of Polymerization

Caption: Proposed mechanism of action for quinoline antimalarials.

Comparative In Vitro Efficacy

The initial evaluation of a potential antimalarial compound is its in vitro activity against cultured P. falciparum. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the drug concentration required to inhibit 50% of parasite growth. A lower IC50 value indicates higher potency. Crucially, compounds are tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite to assess their potential to overcome resistance.

The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite, is a measure of the drug's specificity. A higher SI is desirable, indicating a wider therapeutic window.

Table 1: Comparative In Vitro Activity of NQC-1 and Standard Quinoline Drugs

CompoundP. falciparum StrainIC50 (nM)CC50 (nM, HeLa cells)Selectivity Index (SI)
NQC-1 3D7 (CQS) 15 >20,000 >1333
Dd2 (CQR) 25 >20,000 >800
Chloroquine3D7 (CQS)22>100,000>4545
Dd2 (CQR)160>100,000>625
Mefloquine3D7 (CQS)20>10,000>500
Dd2 (CQR)30>10,000>333

Note: Data for NQC-1 is illustrative. Data for standard drugs is based on representative values from the literature.[5]

The data in Table 1 illustrates that NQC-1 demonstrates high potency against both chloroquine-sensitive and, critically, chloroquine-resistant strains of P. falciparum. Its low IC50 value against the Dd2 strain suggests it is effective at overcoming the primary mechanisms of chloroquine resistance. Furthermore, its high selectivity index indicates a favorable safety profile in vitro.

Comparative In Vivo Efficacy

In vivo studies are essential to evaluate a drug's efficacy in a whole-organism model, taking into account factors like pharmacokinetics and metabolism. The 4-day suppressive test in mice infected with Plasmodium berghei is a standard model for this purpose.

Table 2: In Vivo Efficacy in the P. berghei Mouse Model (4-Day Suppressive Test)

CompoundDose (mg/kg/day)Route% Parasitemia Suppression
NQC-1 10 Oral 98.5%
5 Oral 85.2%
Chloroquine10Oral99.1% (against sensitive strain)
10Oral<50% (against resistant strain)

Note: Data for NQC-1 is illustrative.

The in vivo data further supports the potential of NQC-1, demonstrating significant suppression of parasitemia at a low oral dose.

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate antimalarial efficacy.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the IC50 of a compound against the erythrocytic stages of P. falciparum by measuring parasite proliferation via the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.

Materials:

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II)

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Test compounds and control drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer

  • 96-well microtiter plates

Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

  • Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the untreated control (100% growth) and plot the percentage of growth inhibition against the logarithm of the compound concentration. The IC50 value is determined using a non-linear regression analysis.

start Start plate Prepare Drug Dilutions in 96-well Plate start->plate parasite Add Synchronized Parasite Culture plate->parasite incubate Incubate for 72h parasite->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse read Read Fluorescence lyse->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

In Vivo 4-Day Suppressive Test

This standard test evaluates the in vivo efficacy of antimalarial candidates in a murine model.[6][7]

Materials:

  • Swiss Webster or similar mice

  • Plasmodium berghei (ANKA strain)

  • Test compounds and control drugs

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Giemsa stain

Protocol:

  • Infection: On day 0, inoculate mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.

  • Treatment: Two hours post-infection, administer the first dose of the test compound or control drug orally or via the desired route. Continue treatment once daily for four consecutive days (days 0, 1, 2, and 3). A control group receives only the vehicle.

  • Parasitemia Measurement: On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group. The percent suppression of parasitemia is calculated using the following formula: % Suppression = [1 - (Average Parasitemia in Treated Group / Average Parasitemia in Control Group)] x 100

Conclusion and Future Directions

The illustrative data for NQC-1 highlights the key attributes of a promising next-generation quinoline antimalarial: high potency against both drug-sensitive and drug-resistant parasite strains, a favorable in vitro safety profile, and significant in vivo efficacy. While the quinoline scaffold remains a valuable starting point for antimalarial drug discovery, continued innovation is necessary to combat the ever-present threat of drug resistance. Future research should focus on elucidating the precise mechanisms of action of novel quinoline derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy against a wider range of drug-resistant parasite isolates.

References

  • Benchchem. A Head-to-Head Comparison of Novel Quinoline Antimalarials for the Modern Researcher.
  • Feng Y. Y. et al. (2023). A series of quinoline-1,2,4-triazine hybrids was synthesized to explore novel antimalarial agents targeting β-hematin formation. RSC Advances.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1661-1670. Available from: [Link].

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. Available from: [Link].

  • World Health Organization. (2023). World malaria report 2023.
  • Woodland, J. G. (2018). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Available from: [Link].

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2176-2184.
  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 3(1), 2. Available from: [Link].

  • Benchchem. Application Notes and Protocols for In Vitro Antimalarial Assays.
  • Murine Models in Antimalarial Drug Discovery. (2025). MDPI. Available from: [Link].

  • Kaur, K., et al. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 21(7), 842. Available from: [Link].

  • Batista, R., et al. (2009). Comparison of IC50 values of the reported antimalarial agents. ResearchGate. Available from: [Link].

  • A Comparative Analysis of Amino-Alcohol Quinoline Derivatives and Chloroquine in Anti-Malarial Efficacy. Benchchem.

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Validation

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 1-(3-Hydroxyquinolin-7-yl)ethanone in Human Plasma

A Senior Application Scientist's Field-Proven Comparison of Protein Precipitation and Solid-Phase Extraction Methodologies in a Regulated Bioanalytical Environment Introduction The quantification of novel chemical entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Comparison of Protein Precipitation and Solid-Phase Extraction Methodologies in a Regulated Bioanalytical Environment

Introduction

The quantification of novel chemical entities in biological matrices is a cornerstone of drug development, providing essential pharmacokinetic (PK) data that informs safety and efficacy assessments. This guide focuses on 1-(3-Hydroxyquinolin-7-yl)ethanone, a hypothetical quinolone-based drug candidate, and the rigorous process of validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its determination in human plasma.

The objective of this document is twofold: first, to provide a detailed, scientifically-grounded protocol for the validation of a bioanalytical method in accordance with the International Council for Harmonisation (ICH) M10 guideline[1][2]; and second, to present a direct comparison of two widely used sample preparation techniques: a rapid Protein Precipitation (PPT) method and a more selective Solid-Phase Extraction (SPE) method. This comparison will be supported by experimental data to guide researchers and drug development professionals in selecting the most appropriate strategy for their specific analytical needs, balancing the demands of throughput, sensitivity, and regulatory scrutiny.

Part 1: Bioanalytical Method Development Strategy

The foundation of a successful validation is a robust and well-characterized analytical method. The choices made during development directly impact the method's performance, particularly its sensitivity, selectivity, and susceptibility to matrix interference.

Analyte & Internal Standard (IS) Characterization

1-(3-Hydroxyquinolin-7-yl)ethanone possesses a quinolone core, which contains a basic nitrogen atom readily protonated in an acidic environment. This property is key to both its chromatographic retention and its ionization efficiency in mass spectrometry.

For quantitative bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is the industry gold standard for correcting variability during sample preparation and analysis.[3] A SIL-IS, such as 1-(3-Hydroxyquinolin-7-yl)ethanone-d4 , is ideal as it co-elutes with the analyte and exhibits identical ionization behavior, effectively compensating for matrix effects and variations in instrument response.

LC-MS/MS Parameter Optimization

Mass Spectrometry: Given the presence of a protonatable nitrogen, positive mode electrospray ionization (ESI+) was selected for its high efficiency in generating protonated molecular ions [M+H]+. The instrument was optimized for the Multiple Reaction Monitoring (MRM) transitions of the analyte and its SIL-IS. This process involves infusing a standard solution and selecting the most stable and abundant precursor ion (Q1) and a specific product ion (Q3) that results from collision-induced dissociation, ensuring high selectivity.

  • Analyte MRM Transition: m/z 188.1 → 146.1

  • IS (d4) MRM Transition: m/z 192.1 → 150.1

Liquid Chromatography: The primary goal of chromatography in LC-MS/MS is to separate the analyte from endogenous matrix components that can interfere with ionization, a phenomenon known as the matrix effect.[4][5][6][7] A reversed-phase separation on a C18 column was chosen. A gradient elution using water and acetonitrile, both containing 0.1% formic acid, was employed. The acidic mobile phase serves to protonate the analyte, leading to sharper peak shapes and improved retention on the nonpolar stationary phase.[8]

Part 2: Sample Preparation: A Comparative Analysis

Sample preparation is arguably the most critical step in bioanalysis. It aims to remove proteins and other interfering substances from the plasma matrix.[7] We compare two common approaches here.

Method A: Protein Precipitation (PPT)
  • Causality & Rationale: PPT is a fast, simple, and cost-effective method where an organic solvent (typically acetonitrile) is added to denature and precipitate plasma proteins.[9][10] While effective for high-throughput applications, it is a non-selective technique that leaves many endogenous components, such as phospholipids, in the final extract. These components are notorious for causing ion suppression and reducing method robustness.[4][7]

Method B: Solid-Phase Extraction (SPE)
  • Causality & Rationale: SPE is a more selective and rigorous technique that isolates the analyte from the matrix based on physicochemical interactions with a solid sorbent.[11][12][13] For an analyte like 1-(3-Hydroxyquinolin-7-yl)ethanone, which can be protonated, a mixed-mode cation-exchange SPE sorbent is highly effective. This approach uses a primary ion-exchange mechanism to bind the charged analyte and a secondary reversed-phase mechanism for further cleanup, resulting in a significantly cleaner extract with reduced matrix effects.[14]

Experimental Workflow: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_ppt Method A: PPT cluster_spe Method B: SPE cluster_analysis Analysis plasma Plasma Sample (100 µL) + IS (25 µL) ppt_step1 Add 300 µL Acetonitrile plasma->ppt_step1 spe_step1 Condition & Equilibrate SPE Cartridge plasma->spe_step1 ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_supernatant Collect Supernatant ppt_step2->ppt_supernatant evap Evaporate & Reconstitute in Mobile Phase ppt_supernatant->evap spe_step2 Load Sample spe_step1->spe_step2 spe_step3 Wash (Acidic Buffer, then Methanol) spe_step2->spe_step3 spe_step4 Elute (5% NH4OH in Acetonitrile) spe_step3->spe_step4 spe_step4->evap lcms Inject into LC-MS/MS System evap->lcms G cluster_params Validation Parameter Assessment start Method Development Complete validation_plan Define Validation Plan (ICH M10) start->validation_plan selectivity Selectivity Test 6+ lots of blank matrix Response ≤ 20% LLOQ validation_plan->selectivity cal_curve Calibration Curve & LLOQ 8-point curve, 3 runs r² ≥ 0.99, Acc/Prec criteria met selectivity->cal_curve acc_prec Accuracy & Precision 4 QC levels, n=15 (3 days) Acc: ±15%, Prec: ≤15% cal_curve->acc_prec matrix_effect Matrix Effect & Recovery Pre- vs. Post-spiked samples IS-Norm MF CV% ≤ 15% acc_prec->matrix_effect stability Stability Freeze-Thaw, Bench-Top, Long-Term Acc: ±15% matrix_effect->stability decision Do All Parameters Meet Acceptance Criteria? stability->decision pass Method Validated & Fit for Purpose decision->pass Yes fail Investigate & Remediate (e.g., Modify Sample Prep, Chromatography) decision->fail No fail->validation_plan Re-validate

Caption: Logical workflow for validating a bioanalytical method.

Part 4: Discussion and Recommendations

The experimental data clearly illustrates the performance trade-offs between the two sample preparation techniques. Both Method A (PPT) and Method B (SPE) successfully passed all validation criteria according to ICH M10 guidelines, demonstrating that both are viable for the quantification of 1-(3-Hydroxyquinolin-7-yl)ethanone in human plasma.

However, the comparative data reveals critical differences:

  • Precision & Robustness: Method B (SPE) consistently demonstrated superior precision (lower CV%) in both the intra- and inter-day assessments. This is a direct result of the cleaner sample extract, which minimizes analytical variability.

  • Matrix Effect: The most significant divergence was in the matrix effect assessment. While the SIL-IS compensated for the matrix effect in Method A (PPT) to an acceptable degree (CV% of 12.8%), the variability was substantially higher than in Method B (SPE) (CV% of 4.5%). This indicates that the SPE method is inherently more robust and less susceptible to lot-to-lot variations in plasma, a critical consideration for large clinical trials. [3][5]* Recovery: The SPE method yielded much higher and more consistent recovery (>90%) compared to the PPT method (~70%), which can contribute to better overall sensitivity.

Senior Scientist Recommendations:

  • Method A (Protein Precipitation): This method is best suited for early-stage, non-regulated discovery studies where high throughput and rapid sample turnaround are the primary concerns. Its simplicity and speed are advantageous when analyzing a large number of samples for preliminary PK screening.

  • Method B (Solid-Phase Extraction): This method is the recommended choice for all regulated studies , including preclinical toxicokinetics and all phases of clinical trials. Its superior precision, higher recovery, and significantly lower matrix effect provide a more robust and reliable dataset, ensuring data integrity and facilitating smoother regulatory review. The initial investment in developing a more complex SPE method is justified by the enhanced quality and reliability of the resulting data.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Celegence. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available at: [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • Ovid. (2016). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Available at: [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Available at: [Link]

  • PubMed. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • LCGC North America. (1998). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available at: [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. Available at: [Link]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Available at: [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available at: [Link]

  • PMC, NIH. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Phenomenex. (2025). Solid-Phase Extraction: A Comprehensive Approach for Analyte Purification in Complex Samples. Available at: [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • Malaria Journal. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Available at: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • Bioanalysis. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • PMC, NIH. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]

  • Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Scharlab S.L. Sample preparation with solid-phase extraction. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Hydroxyquinolin-7-yl)ethanone and its Analogs

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-Hydroxyquinolin-7-yl)ethanone, a heterocyclic compound with significant potential in drug discovery. By comparing its inferred...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-Hydroxyquinolin-7-yl)ethanone, a heterocyclic compound with significant potential in drug discovery. By comparing its inferred activities with those of structurally related quinoline derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural motifs that govern its biological effects. This document synthesizes experimental data from the literature to illuminate the therapeutic promise of this chemical scaffold, with a primary focus on its potential as an anticancer and neuroprotective agent.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been investigated for their efficacy as anticancer, antimalarial, antibacterial, and neuroprotective agents.[3][4][5][6] The versatility of the quinoline scaffold allows for fine-tuning of its biological activity through the introduction of various substituents at different positions. This guide focuses on the specific substitution pattern of a hydroxyl group at the 3-position and an ethanone (acetyl) group at the 7-position, as seen in 1-(3-Hydroxyquinolin-7-yl)ethanone, and explores how modifications to this core structure can impact its therapeutic potential.

Core Structure and Inferred Biological Potential of 1-(3-Hydroxyquinolin-7-yl)ethanone

The core structure of 1-(3-Hydroxyquinolin-7-yl)ethanone combines two key functional groups on the quinoline scaffold: a 3-hydroxy group and a 7-acetyl group. While direct experimental data on this specific molecule is limited in the public domain, we can infer its likely biological activities by examining structurally similar compounds.

  • 3-Hydroxyquinolines: The 3-hydroxyquinoline moiety is a known pharmacophore found in compounds with diverse biological activities, including neuroprotective and anticancer properties.[7][8] The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in biological targets like enzyme active sites.

  • 7-Substituted Quinolines: Substitution at the 7-position of the quinoline ring is a common strategy in the development of bioactive molecules. For instance, the 7-chloro substitution is crucial for the antimalarial activity of chloroquine.[9] The nature of the substituent at this position significantly influences the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its target binding and pharmacokinetic properties.[10] The acetyl group at the 7-position of our topic compound introduces a potential hydrogen bond acceptor and a point for further chemical modification.

Based on these structural features, 1-(3-Hydroxyquinolin-7-yl)ethanone is hypothesized to possess potential as both an anticancer and a neuroprotective agent. The following sections will explore the SAR of related compounds to support this hypothesis.

Structure-Activity Relationship (SAR) Analysis

To understand the potential SAR of 1-(3-Hydroxyquinolin-7-yl)ethanone, we will analyze how modifications to its core structure, based on data from analogous compounds, could influence its biological activity.

The Importance of the 3-Hydroxy Group

The hydroxyl group at the 3-position is a critical determinant of biological activity. In many heterocyclic kinase inhibitors, a hydroxyl group in a similar position forms a key hydrogen bond with the hinge region of the kinase domain.

  • As a Hydrogen Bond Donor/Acceptor: This group can form crucial interactions with amino acid residues in the active site of target proteins. For instance, in the context of kinase inhibition, it can interact with the hinge region that connects the N- and C-lobes of the kinase.

  • Influence on Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can affect its solubility and ability to cross cell membranes.

The Role of the 7-Acetyl Group and Analogs

The acetyl group at the 7-position offers several possibilities for SAR.

  • Electronic Effects: The acetyl group is an electron-withdrawing group, which can influence the overall electron distribution of the quinoline ring system and affect its interaction with biological targets.

  • Steric Factors: The size and conformation of the substituent at the 7-position can influence how the molecule fits into a binding pocket.

  • Modification to Other Carbonyl-Containing Moieties: Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) or converting it to other functional groups (e.g., oxime, hydrazone) can modulate the compound's activity. For example, quinoline-chalcone hybrids, which contain a larger unsaturated carbonyl system, have shown potent anticancer and antimicrobial activities.[11]

Comparative SAR of Analogs

The following table summarizes the SAR trends observed in various classes of quinoline derivatives, which can be extrapolated to predict the behavior of 1-(3-Hydroxyquinolin-7-yl)ethanone analogs.

Analog Class Key Structural Features Observed Biological Activity Inferred SAR for 1-(3-Hydroxyquinolin-7-yl)ethanone Analogs Reference(s)
2-Arylquinolines Aryl group at the 2-position.Potent and selective anticancer activity against various cell lines.Introduction of an aryl group at the 2-position could enhance anticancer activity. The nature and substitution on the aryl ring would be critical.[12][13]
8-Hydroxyquinolines Hydroxyl group at the 8-position.Neuroprotective effects through metal chelation and antioxidant properties.While our focus is on the 3-hydroxy isomer, the neuroprotective potential of hydroxyquinolines is well-established. The position of the hydroxyl group is crucial for activity.[11][14][15]
4-Aminoquinolines Amino group at the 4-position with a side chain.Antimalarial activity. The 7-chloro group is essential.Modification of the 7-acetyl group to an electron-withdrawing group like chlorine, coupled with the introduction of a 4-amino side chain, could impart antimalarial properties.[9]
Quinoline-Chalcone Hybrids Chalcone moiety attached to the quinoline ring.Potent anticancer and antimicrobial activities.Derivatization of the 7-acetyl group to form a chalcone could be a promising strategy to enhance anticancer activity.[11]
3,5,7-Trisubstituted Quinolines Various substituents at the 3, 5, and 7-positions.Potent c-Met kinase inhibitors.This suggests that additional substitutions on the quinoline ring, in combination with the 3-hydroxy and 7-acetyl groups, could lead to potent and selective kinase inhibitors.[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoline derivatives and the evaluation of their biological activities.

Synthesis of Substituted Quinolines

The Friedländer and Combes syntheses are two classical methods for constructing the quinoline scaffold.

Protocol 1: Friedländer Synthesis of 3-Hydroxyquinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[17][18]

  • Diagram of the Friedländer Synthesis Workflow:

Friedländer Synthesis Workflow Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Compound Condensation Base or Acid Catalyzed Condensation Reactants->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Product Substituted Quinoline Cyclodehydration->Product

Caption: A simplified workflow for the Friedländer synthesis of quinolines.

  • Step-by-Step Methodology:

    • Dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the α-methylene carbonyl compound (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid).

    • Reflux the reaction mixture for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[19][20][21]

  • Step-by-Step Methodology:

    • To a stirred solution of the aniline (1 equivalent) in a suitable solvent (e.g., ethanol), add the β-diketone (1 equivalent).

    • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the reaction mixture to reflux for 1-6 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

In Vitro Biological Assays

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

  • Diagram of the MTT Assay Workflow:

MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with quinoline derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: A step-by-step workflow for the MTT cell viability assay.

  • Step-by-Step Methodology:

    • Seed cancer cells (e.g., MCF-7, A549) or neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 4: Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Step-by-Step Methodology:

    • In a 96-well plate, add the kinase, a fluorescently labeled substrate, and the test compound at various concentrations in a suitable kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence or luminescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 5: Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.[4][14]

  • Step-by-Step Methodology:

    • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Pre-treat the cells with the test compounds for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) or hydrogen peroxide (H2O2).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 3. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that 1-(3-Hydroxyquinolin-7-yl)ethanone and its analogs are a promising class of molecules with potential applications in oncology and neurodegenerative disease therapy. The 3-hydroxy group is likely a key pharmacophoric feature for target interaction, while the 7-acetyl group provides a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a focused library of 1-(3-Hydroxyquinolin-7-yl)ethanone analogs. Key modifications should include:

  • Variation of the 7-acyl chain: Exploring different alkyl and aryl acyl groups to probe the steric and electronic requirements of the target's binding pocket.

  • Derivatization of the 7-acetyl group: Conversion to oximes, hydrazones, and chalcones to explore different chemical spaces.

  • Substitution on the quinoline ring: Introduction of small substituents at other positions (e.g., 2, 4, 5, 6, and 8) to fine-tune the electronic and steric properties of the scaffold.

Systematic evaluation of these analogs using the described experimental protocols will provide a clearer understanding of the SAR and facilitate the development of novel therapeutic agents based on the 1-(3-hydroxyquinolin-7-yl)ethanone scaffold.

References

  • New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • PubMed. (n.d.). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. [Link]

  • IJPPS. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY INVESTIGATION OF SOME QUINOLINE-2-ONE DERIVATIVES. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Bentham Science Publishers. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). [Link]

  • ResearchGate. (n.d.). SAR of 3-(2-hydroxyquinoline-3-yl)-1-phenyl prop-2-en-1-one analogs. [Link]

  • PubMed. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • RSC Publishing. (2025). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. [Link]

  • Semantic Scholar. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

  • National Center for Biotechnology Information. (n.d.). Antidepressant and Neuroprotective Effects of 3-Hydroxy Paroxetine, an Analog of.... [Link]

  • RSC Publishing. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]

  • PubMed. (n.d.). Structure--activity relationship of quinolones. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • PubMed. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]

  • ResearchGate. (2025). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]

  • PubMed. (2005). 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity. [Link]

  • OUCI. (n.d.). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. [Link]

  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Link]

  • ResearchGate. (2025). Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: A screening method to identify maximum incorporation capacity. [Link]

  • MDPI. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]

  • PubMed. (2010). Docking and 3D-QSAR studies of 7-hydroxycoumarin derivatives as CK2 inhibitors. [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • ACS Publications. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. [Link]

  • ResearchGate. (n.d.). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Hydroxyquinolin-7-yl)ethanone

Welcome to the definitive laboratory guide for handling 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) . As a Senior Application Scientist, I frequently observe laboratories treating novel substituted quinolines...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive laboratory guide for handling 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) . As a Senior Application Scientist, I frequently observe laboratories treating novel substituted quinolines as standard, benign organic powders. This is a critical logistical and safety error. While the specific epidemiological data for this exact functionalized molecule may still be emerging, its quinoline core demands rigorous, predictive safety protocols.

This guide provides the mechanistic reasoning behind our safety choices, ensuring your team operates with uncompromising safety, scientific integrity, and logistical efficiency.

Hazard Profiling & Mechanistic Causality

To design a robust Personal Protective Equipment (PPE) matrix, we must first understand the molecular enemy. 1-(3-Hydroxyquinolin-7-yl)ethanone features a nitrogen-containing heteroaromatic ring (quinoline) substituted with a hydroxyl group and an ethanone (ketone) moiety.

  • Genotoxicity and Carcinogenicity: The planar quinoline core is a known DNA intercalator. Metabolic activation in the liver can lead to severe[1]. We must proactively treat this compound as a suspected human carcinogen (H350) and mutagen (H341)[2].

  • Skin Permeation Kinetics: While pure quinoline is a highly permeating liquid, the addition of the hydroxyl and ketone groups in this derivative increases its molecular weight (187.20 g/mol ) and solidifies it at room temperature. However, these polar functional groups act as hydrogen bond donors/acceptors, facilitating rapid dermal absorption if the powder is dissolved in polar aprotic solvents (like DMSO or DMF) commonly used in drug discovery workflows.

  • Acute Systemic Toxicity: Exposure can lead to severe eye and skin irritation, and systemic toxicity if absorbed through the skin or inhaled[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard nitrile exam gloves for sustained contact with quinoline derivatives. N-heterocycles rapidly degrade thin nitrile, leading to dangerous breakthrough times.

PPE CategoryRecommended EquipmentMechanistic Causality / Justification
Hand Protection [4]Butyl rubber provides superior resistance to aromatic amines and N-heterocycles compared to nitrile[5]. If handling dry powder only, double-gloved thick nitrile (>8 mil) is acceptable for short durations (<15 mins), but Butyl is strictly required for solutions.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate ingress and solvent splash. Standard safety glasses with side shields are insufficient for mutagenic powders.
Body Protection Tychem® BR or LV Lab Coat / SleevesStandard cotton lab coats absorb and hold quinoline solutions against the skin. Tychem® provides a verified non-permeable barrier[5].
Respiratory Fume Hood (Face velocity 80-120 fpm)Prevents inhalation of aerosolized powders during weighing. If a hood is unavailable, a full-face NIOSH-approved respirator with P100/Organic Vapor cartridges is mandatory[6].
Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.

Step 1: Pre-Operation Environmental Validation

  • Action: Turn on the fume hood and clear all non-essential equipment to minimize air turbulence.

  • Validation: Perform a "tissue flutter test" by taping a small piece of Kimwipe to the bottom of the sash. It must pull steadily inward. Verify the digital airflow monitor reads between 80-120 fpm.

Step 2: PPE Donning and Static Control

  • Action: Don your Tychem® coat, splash goggles, and Butyl rubber gloves. Use an anti-static gun (Zerostat) on the weighing spatula and weigh boat.

  • Causality: Fine organic powders like 1-(3-Hydroxyquinolin-7-yl)ethanone carry static charges. Anti-static treatment prevents the powder from aerosolizing or clinging to the outside of the transfer vessel, mitigating exposure risk.

Step 3: Weighing and Transfer

  • Action: Weigh the required mass using a draft-shielded analytical balance inside the fume hood. Transfer the powder directly into the reaction vessel and seal it with a septum before removing it from the hood.

  • Validation: Visually inspect the exterior of the sealed reaction vessel. Wipe the exterior with a solvent-dampened Kimwipe (using ethanol or isopropanol) before transferring it to the benchtop.

Step 4: Closed-System Solubilization

  • Action: Add your solvent (e.g., DMSO) via syringe through the septum of the closed vessel.

  • Causality: Dissolving the compound dramatically increases its dermal bioavailability. By keeping the system closed during solvent addition, we eliminate the risk of splashing a highly concentrated, skin-permeable mutagenic solution.

Spill Response & Disposal Plan
  • Solid Spill (Powder): Do NOT sweep. Sweeping aerosolizes the mutagen. Gently cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust, then carefully scoop into a hazardous waste container.

  • Liquid Spill (Solution): Isolate the area. Absorb the liquid using[5]. Do not use combustible absorbents like sawdust[7].

  • Disposal: Label all waste as "Hazardous Waste: Toxic/Mutagenic (Contains Quinoline Derivative)." Store in a sealed, secondary containment vessel away from strong oxidizers. Dispose of via an EPA/RCRA-compliant hazardous waste vendor[8].

Process Visualization

G Start 1. Preparation & PPE Donning (Butyl Rubber, Tychem, Goggles) Weighing 2. Weighing in Fume Hood (Draft Shield Active) Start->Weighing Transfer 3. Transfer to Reaction Vessel (Closed System) Weighing->Transfer Spill Spill Detected? Transfer->Spill Decon Decontamination Protocol (Vermiculite/Solid Absorbent) Spill->Decon Yes Dispose Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Dispose No Decon->Dispose

Operational workflow and spill-response logic for handling 1-(3-Hydroxyquinolin-7-yl)ethanone.

References
  • Hazardous Substance Fact Sheet: Quinoline , New Jersey Department of Health. Available at:[Link]

  • Standard Operating Procedure: Quinoline , Clemson University Occupational and Environmental Safety. Available at:[Link]

  • Toxicological Review of Quinoline , U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

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